Tridecanoic acid
Descripción
This compound has been reported in Leea guineensis, Inula grandis, and other organisms with data available.
TRIDECANOATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
tridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHOJFHSIKHZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021684 | |
| Record name | Tridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [Acros Organics MSDS], Solid | |
| Record name | Tridecanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18193 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tridecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.033 mg/mL | |
| Record name | N-Tridecanoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tridecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
638-53-9, 68002-90-4, 64118-44-1 | |
| Record name | Tridecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, C10-16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Tridecanoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRIDECANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TRIDECANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tridecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fatty acids, C10-16 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tridecanoic-2,2-D2 acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIDECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19936LIY2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tridecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
44.5 °C | |
| Record name | N-Tridecanoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tridecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Tridecanoic Acid: A Comprehensive Technical Guide to its Physical and Chemical Properties
Introduction
Tridecanoic acid, also known as tridecylic acid, is a saturated fatty acid with a 13-carbon backbone.[1] As an odd-chain fatty acid, it is less common in nature than its even-chained counterparts but plays a significant role in various biological and industrial processes.[1] This technical guide provides an in-depth exploration of the physical and chemical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. This document will delve into the structural and physicochemical characteristics of this compound, its reactivity, and the analytical techniques used for its characterization.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its behavior in various systems. These properties dictate its solubility, melting point, and interactions with other molecules, which are critical considerations in experimental design and formulation development.
General and Physical Properties
This compound is a white crystalline solid at room temperature with a waxy texture.[1][2] Its amphiphilic nature, stemming from a long hydrophobic hydrocarbon tail and a hydrophilic carboxylic acid head, governs its solubility and interfacial behavior.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₆O₂ | [4][5] |
| Molecular Weight | 214.34 g/mol | [5][6] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 41-43 °C | [2][7] |
| Boiling Point | 312-313 °C at 760 mmHg | [2][7] |
| 236 °C at 100 mmHg | [2][4] | |
| Solubility in Water | 33 mg/L at 20 °C | [2][6] |
| Solubility in Organic Solvents | Soluble in alcohol, ethanol, DMSO, and DMF | [2][8] |
| CAS Number | 638-53-9 | [4][5] |
Structural Information
The structure of this compound consists of a 13-carbon linear hydrocarbon chain terminating in a carboxylic acid functional group. This simple, yet elegant, structure is the foundation of its chemical identity.
Caption: Chemical structure of this compound (C₁₃H₂₆O₂).
Chemical Reactivity and Stability
This compound exhibits reactivity typical of a saturated carboxylic acid. The carboxylic acid group is the primary site of chemical reactions.
-
Esterification: this compound readily undergoes esterification with alcohols in the presence of an acid catalyst to form tridecanoate esters. This reaction is fundamental to its use in the synthesis of biodiesel and other bio-based materials.[4]
-
Acid-Base Reactions: As a carboxylic acid, it can donate a proton to a base to form a tridecanoate salt.
-
Reduction: The carboxylic acid group can be reduced to a primary alcohol (1-tridecanol) using strong reducing agents like lithium aluminum hydride.
This compound is a stable compound under normal conditions.[9] However, it is incompatible with strong bases, oxidizing agents, and reducing agents.[9] For long-term storage, it is recommended to keep it in a cool, dry place, and for extended periods, storage at -20°C is advised.[8]
Analytical Characterization
A comprehensive understanding of this compound necessitates the use of various analytical techniques for its characterization and quantification.
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for the carboxylic acid functional group. A very broad O-H stretching band is observed in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[10][11] An intense C=O stretching band appears around 1700-1725 cm⁻¹.[10] The C-O stretch is typically found in the 1320-1210 cm⁻¹ region.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a saturated fatty acid like this compound is characterized by a few key signals. The terminal methyl (CH₃) protons typically appear as a triplet around 0.9 ppm.[12] The methylene (CH₂) protons of the long hydrocarbon chain produce a large, overlapping signal around 1.2-1.6 ppm.[12] The methylene group alpha to the carbonyl group (α-CH₂) is deshielded and appears as a triplet around 2.3 ppm.[12] The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet far downfield, typically above 10 ppm, and its chemical shift is dependent on concentration and solvent.[13]
-
¹³C NMR: In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is found in the range of 175-185 ppm.[13] The carbons of the long alkyl chain resonate between approximately 14 and 34 ppm.[14]
-
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.[15] Electron ionization (EI) is a common technique for fatty acid analysis, often coupled with gas chromatography (GC-MS).[16][17] Electrospray ionization (ESI) can also be used, typically producing the deprotonated molecule [M-H]⁻ in negative ion mode.[15]
Experimental Protocols
The following are generalized protocols for the characterization of this compound. Researchers should adapt these based on the specific instrumentation and experimental goals.
Protocol 1: Determination of Melting Point
-
Sample Preparation: Place a small amount of finely powdered, dry this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Measurement: Place the capillary tube in the apparatus. Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid. This range represents the melting point.
Protocol 2: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals and assign the chemical shifts to the corresponding protons in the this compound molecule.
References
- 1. Tridecylic acid - Wikipedia [en.wikipedia.org]
- 2. This compound, 638-53-9 [thegoodscentscompany.com]
- 3. CAS 638-53-9: this compound | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [flavscents.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound | 638-53-9 [chemicalbook.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. aocs.org [aocs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. academic.oup.com [academic.oup.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Significance of Tridecanoic Acid and Odd-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Odd-chain fatty acids (OCFAs), once considered minor lipids of little physiological importance, are now at the forefront of metabolic research.[1][2] Unlike their even-chain counterparts, OCFAs are metabolized to propionyl-CoA, a key substrate that replenishes the tricarboxylic acid (TCA) cycle in a process known as anaplerosis.[3][4] This unique metabolic fate positions them as crucial modulators of cellular energy and biosynthetic pathways. Tridecanoic acid (C13:0), though present in trace amounts, serves as a valuable biomarker and a subject of growing interest for its potential roles in metabolic health.[5][6] This guide provides an in-depth analysis of the metabolism, physiological functions, and clinical relevance of this compound, offering a technical resource for professionals in research and drug development.
Introduction to Odd-Chain Fatty Acids (OCFAs)
OCFAs are saturated fatty acids characterized by an odd number of carbon atoms. This compound (C13:0), pentadecanoic acid (C15:0), and heptadecanoic acid (C17:0) are the most studied OCFAs in human biology.[3]
-
Sources : The primary dietary sources of OCFAs are ruminant fats, including dairy products and beef.[7] They are also produced by gut microbiota and can be synthesized endogenously to a limited extent.[3][5][6]
-
Contrast with Even-Chain Fatty Acids : The vast majority of fatty acids in the human body have an even number of carbons and are completely oxidized to acetyl-CoA during β-oxidation.[2] The metabolism of OCFAs, however, yields both acetyl-CoA and a terminal three-carbon molecule, propionyl-CoA, which fundamentally alters their metabolic impact.[4][5]
The Metabolic Journey of this compound (C13:0)
The defining feature of this compound metabolism is its anaplerotic potential, which is the ability to replenish intermediates of the TCA cycle.[3][8]
Mitochondrial β-Oxidation and Propionyl-CoA Formation Within the mitochondria, this compound undergoes β-oxidation, where two-carbon units (acetyl-CoA) are sequentially cleaved from the fatty acid chain.[5] This process continues until the final three carbons remain as propionyl-CoA.[5]
The Anaplerotic Pathway: Propionyl-CoA to Succinyl-CoA Propionyl-CoA itself cannot directly enter the TCA cycle. It must first be converted to succinyl-CoA through a series of enzymatic reactions requiring biotin and vitamin B12 as cofactors.[9][10][11][12][13]
-
Carboxylation : Propionyl-CoA carboxylase, a biotin-dependent enzyme, converts propionyl-CoA to D-methylmalonyl-CoA.[9][10][11][12]
-
Racemization : Methylmalonyl-CoA racemase then converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[9][11]
-
Isomerization : Finally, methylmalonyl-CoA mutase, which requires vitamin B12 (as adenosylcobalamin), isomerizes L-methylmalonyl-CoA into succinyl-CoA.[9][10][11][12][13]
Succinyl-CoA is a direct intermediate of the TCA cycle, and its production from this compound directly replenishes the cycle's carbon pool.[3][9][10][12] This anaplerotic function is critical for maintaining cellular energy production and providing precursors for biosynthesis, especially under conditions of high metabolic demand.[3][8][14]
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. news-medical.net [news-medical.net]
- 6. Tridecylic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]
- 10. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medlink.com [medlink.com]
- 13. droracle.ai [droracle.ai]
- 14. Anaplerotic Treatment of Long-Chain Fat Oxidation Disorders with Triheptanoin: Review of 15 years Experience - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tridecanoic Acid Biosynthesis Pathways in Bacteria
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, represents a minor but significant component of the lipid landscape in various bacterial species. Unlike the more common even-chain fatty acids, its synthesis requires a distinct precursor, propionyl-CoA, to initiate the fatty acid synthesis (FAS) cascade. This guide provides a comprehensive technical overview of the core biosynthetic pathways responsible for this compound production in bacteria. We will explore the canonical Type II Fatty Acid Synthesis (FAS II) system, the critical role of the initiator enzyme β-ketoacyl-ACP synthase III (FabH), and the regulatory networks that govern its production. Furthermore, this document details robust, field-proven methodologies for the elucidation and quantification of these pathways, offering actionable protocols for researchers. A thorough understanding of these mechanisms is paramount, as the enzymes involved represent promising targets for the development of novel antimicrobial agents.
The Canonical Pathway: Priming FAS II with Propionyl-CoA
The biosynthesis of straight-chain fatty acids in most bacteria occurs via the highly conserved Type II Fatty Acid Synthesis (FAS II) pathway. This system comprises a series of discrete, monofunctional enzymes that collaboratively build the acyl chain. The fundamental distinction between the synthesis of even-chain fatty acids (like palmitic acid, C16:0) and odd-chain fatty acids (like this compound, C13:0) lies in the initial priming molecule.
While even-chain synthesis is initiated with a two-carbon acetyl-CoA unit, odd-chain synthesis begins with a three-carbon propionyl-CoA primer.[1][2][3] This propionyl-CoA starter unit is condensed with a malonyl-ACP extender unit, a reaction catalyzed by the crucial enzyme β-ketoacyl-ACP synthase III (FabH).[4][5] Following this initial condensation, the cycle proceeds through five additional elongation rounds, with each cycle adding a two-carbon unit derived from malonyl-CoA. This iterative process involves four core reactions: condensation, reduction, dehydration, and a second reduction, ultimately yielding a 13-carbon acyl chain attached to an acyl carrier protein (ACP).
The sequence for this compound (C13-ACP) synthesis is as follows:
-
Priming: Propionyl-CoA + Malonyl-ACP → 3-oxovaleryl-ACP + CO₂ + CoA (catalyzed by FabH)
-
Elongation Cycle (repeated 5 times):
-
Condensation: C(n)-acyl-ACP + Malonyl-ACP → C(n+2)-β-ketoacyl-ACP + CO₂ + ACP (catalyzed by FabB/FabF)
-
First Reduction: C(n+2)-β-ketoacyl-ACP + NADPH → C(n+2)-β-hydroxyacyl-ACP + NADP⁺ (catalyzed by FabG)
-
Dehydration: C(n+2)-β-hydroxyacyl-ACP → C(n+2)-trans-2-enoyl-ACP + H₂O (catalyzed by FabZ/FabA)
-
Second Reduction: C(n+2)-trans-2-enoyl-ACP + NAD(P)H → C(n+2)-acyl-ACP + NAD(P)⁺ (catalyzed by FabI)
-
This process culminates in the formation of tridecanoyl-ACP, which can then be utilized for phospholipid synthesis or released as free fatty acid by a thioesterase.
The Gatekeeper Enzyme: β-Ketoacyl-ACP Synthase III (FabH)
The substrate specificity of FabH is the primary determinant for the type of fatty acid produced—whether straight-chain, branched-chain, saturated, or unsaturated.[4][6] In bacteria that produce odd-chain fatty acids, FabH exhibits a broader substrate specificity compared to the highly selective FabH found in organisms like Escherichia coli, which primarily uses acetyl-CoA.[6] For instance, the FabH enzymes from Bacillus subtilis and Streptomyces species can efficiently utilize a range of starter units, including propionyl-CoA and branched-chain acyl-CoAs.[4][5]
This flexibility of the FabH active site to accommodate a three-carbon propionyl-CoA starter instead of the standard two-carbon acetyl-CoA is the critical juncture that commits the cell to odd-chain fatty acid synthesis. The availability of the propionyl-CoA pool, derived from the catabolism of amino acids like valine, isoleucine, and threonine, or from the β-oxidation of other odd-chain fatty acids, is therefore a key factor influencing the proportion of this compound produced.[7][8]
Regulatory Mechanisms
The synthesis of fatty acids is an energy-intensive process and is therefore tightly regulated to match the cell's growth and membrane biogenesis needs.[9] Regulation occurs at both the transcriptional level and through metabolic feedback inhibition.
-
Transcriptional Control : In many bacteria, transcription factors control the expression of the fab gene clusters. In E. coli, FadR acts as a dual-function regulator, repressing fatty acid degradation and activating the synthesis of unsaturated fatty acids.[10][11] In Gram-positive bacteria like B. subtilis, a global regulator known as FapR represses the expression of nearly all genes involved in fatty acid and phospholipid biosynthesis.[10][11] The activity of FapR is antagonized by malonyl-CoA, linking transcriptional control directly to the availability of the core building block for fatty acid elongation.[10]
-
Metabolic Feedback : Acyl-ACPs, the end products of the FAS II pathway, can act as feedback inhibitors for several key enzymes. This includes the acetyl-CoA carboxylase (AccABCD), which produces malonyl-CoA, and the initiating synthase FabH.[11] This feedback loop ensures that fatty acid production is halted when a sufficient supply of acyl chains is available for membrane synthesis.
Methodologies for Studying this compound Biosynthesis
Elucidating the pathways of this compound biosynthesis requires a multi-faceted experimental approach. The following protocols provide robust frameworks for qualitative and quantitative analysis.
Protocol 1: Stable Isotope Labeling and GC-MS Analysis
This protocol is the gold standard for tracing the metabolic fate of precursors into final fatty acid products. By feeding bacteria a labeled substrate, such as ¹³C-propionyl-CoA, researchers can definitively track its incorporation into this compound.
Causality : The choice of Gas Chromatography-Mass Spectrometry (GC-MS) is critical. GC provides high-resolution separation of different fatty acid methyl esters (FAMEs), while MS allows for the detection of mass shifts caused by the incorporation of stable isotopes, thus confirming the biosynthetic origin.[12][13] Derivatization to FAMEs is necessary to make the fatty acids volatile for GC analysis.[13][14]
Methodology :
-
Culture Preparation : Grow the bacterial strain of interest in a defined minimal medium to mid-log phase.
-
Isotope Feeding : Supplement the culture with a ¹³C-labeled precursor (e.g., 1-¹³C-propionate). The exact concentration and incubation time should be optimized for the specific bacterial species and growth rate.
-
Cell Harvesting : Pellet the cells by centrifugation, wash twice with a sterile saline solution to remove residual medium, and lyophilize or store the pellet at -80°C.
-
Lipid Extraction and Derivatization (Transesterification) : a. Resuspend the cell pellet in 1 mL of 0.5 M sodium methoxide in methanol.[13] b. Incubate at 50°C for 15 minutes to cleave fatty acids from lipids and convert them to fatty acid methyl esters (FAMEs). c. Neutralize the reaction by adding 50 µL of glacial acetic acid. d. Extract the FAMEs by adding 1 mL of hexane and vortexing vigorously. e. Centrifuge to separate the phases and carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
GC-MS Analysis : a. Inject 1 µL of the FAME extract into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).[13] b. Use a temperature gradient program to separate the FAMEs. A typical program starts at 100°C, ramps to 250°C, and holds for 5-10 minutes. c. Analyze the mass spectra of the eluting peaks. The this compound methyl ester peak from labeled samples will show a mass increase (M+1, M+2, etc.) corresponding to the incorporation of ¹³C atoms, confirming its de novo synthesis from the provided precursor.
Protocol 2: In Vitro Enzyme Assays for FabH Activity
To directly assess the substrate specificity of FabH, in vitro assays using purified enzyme are essential. This approach allows for the quantitative comparison of the enzyme's activity with different starter units (e.g., acetyl-CoA vs. propionyl-CoA).
Causality : A spectrophotometric assay monitoring the consumption of NADPH provides a continuous and real-time measurement of the overall FAS reaction rate.[15] By reconstituting the FAS pathway in vitro, the contribution of each component can be systematically evaluated.
Methodology :
-
Protein Purification : Overexpress and purify the FabH enzyme and other necessary FAS II proteins (FabD, FabG, FabZ, FabI, ACP) from the bacterium of interest using affinity chromatography (e.g., His-tag).
-
Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0) containing all purified FAS II enzymes, ACP, NADPH, and [2-¹⁴C]malonyl-CoA.
-
Initiation : Divide the mixture into two sets of reactions. Initiate one set by adding acetyl-CoA and the other by adding propionyl-CoA.
-
Reaction and Quenching : Incubate the reactions at the optimal temperature (e.g., 37°C). At various time points, quench the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).
-
Product Analysis : Extract the radiolabeled fatty acid products using an organic solvent (e.g., hexane or ethyl acetate).
-
Quantification : Measure the incorporated radioactivity in the organic phase using liquid scintillation counting. The rate of incorporation reflects the enzyme's activity with the specific primer. Compare the rates between propionyl-CoA and acetyl-CoA to determine substrate preference.
Quantitative Data Summary
The relative abundance of this compound can vary significantly between bacterial species, reflecting differences in precursor availability and enzyme specificity. While comprehensive data across all bacteria is not available, targeted lipidomic studies provide valuable insights.
| Bacterial Species | This compound (C13:0) % of Total Fatty Acids | Primer Specificity of FAS | Reference |
| Bacillus subtilis | Variable, present | Prefers branched and longer-chain primers | [16] |
| Escherichia coli | Trace amounts or absent | Strongly prefers acetyl-CoA | [6][16] |
| Streptomyces coelicolor | Present among branched-chains | Utilizes branched-chain starters | [4] |
| Rumen Bacteria | Significant contributor | Utilizes propionate for de novo lipogenesis | [17] |
Note: The presence of C13:0 often correlates with the organism's ability to utilize primers other than acetyl-CoA.
Implications for Drug Development
The bacterial FAS II pathway is biochemically distinct from the single multifunctional FAS I enzyme found in mammals, making it an attractive and validated target for narrow-spectrum antibiotics.[18] Key enzymes in the pathway, particularly the condensing enzymes like FabH and FabF/B, are essential for bacterial viability.
-
Targeting FabH : As the gatekeeper enzyme that initiates fatty acid synthesis, FabH is a prime target. Inhibitors that block the active site of FabH would effectively shut down the entire pathway, leading to a cessation of membrane biogenesis and bacterial death. The structural differences in the substrate-binding pocket of FabH across different species could be exploited to develop species-specific inhibitors.
-
Significance of Odd-Chain Synthesis : Understanding the nuances of odd-chain fatty acid synthesis can inform the development of more potent inhibitors. For pathogens that rely on odd-chain or branched-chain fatty acids for optimal membrane fluidity and virulence, targeting the specific FabH variants that produce these lipids could be a highly effective strategy. This compound itself has also been shown to have antibiofilm and antipersister activity against pathogens like E. coli, suggesting that modulating fatty acid pools can be a therapeutic strategy.[19][20]
Conclusion and Future Directions
The biosynthesis of this compound in bacteria is a specialized branch of the canonical FAS II pathway, fundamentally dictated by the use of propionyl-CoA as a starter unit and the substrate flexibility of the FabH enzyme. While the core enzymatic steps are well-understood, further research is needed to fully map the regulatory networks that control the flux of propionyl-CoA into this pathway across diverse bacterial phyla. Advanced techniques like metabolomics and stable isotope tracing will continue to be instrumental in this endeavor.[21][22] For drug development professionals, the enzymes of this pathway, particularly the initiator FabH, remain high-value targets for the discovery of next-generation antimicrobials.
References
- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Ketoacyl Acyl Carrier Protein Synthase III (FabH) Is Essential for Fatty Acid Biosynthesis in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of the fatty acid biosynthesis initiation enzymes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 9. Transcriptional regulation in bacterial membrane lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of fatty acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. news-medical.net [news-medical.net]
- 18. Will the Initiator of Fatty Acid Synthesis in Pseudomonas aeruginosa Please Stand Up? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence of Tridecanoic Acid in Food Products
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tridecanoic acid (C13:0) is a saturated odd-chain fatty acid (OCFA) found in trace amounts in various food products. Unlike its even-chain counterparts, this compound's biosynthesis and metabolism present unique pathways with distinct physiological implications. This guide provides a comprehensive overview of the natural occurrence of this compound in the food supply, delves into its microbial origins and biosynthesis, presents a detailed protocol for its extraction and quantification, and explores its metabolic fate and potential significance in human health. This document is intended to serve as a technical resource, synthesizing current knowledge to support research, analytical development, and therapeutic exploration involving this uncommon fatty acid.
Introduction to this compound (C13:0)
This compound, also known as tridecylic acid, is a 13-carbon saturated fatty acid (SFA).[1][2] While the bulk of dietary fatty acids possess an even number of carbon atoms (e.g., palmitic acid C16:0, stearic acid C18:0), OCFAs like this compound are present in the human diet and tissues at much lower concentrations.[3] Their primary origins are linked to microbial lipogenesis, particularly within the rumen of ruminant animals and the human gut microbiome.[1][4] This microbial synthesis pathway is the principal reason for its presence in dairy fats and, to a lesser extent, other fermented products.[4] The metabolic significance of this compound stems from its distinct breakdown pathway; beta-oxidation of OCFAs ultimately yields a molecule of propionyl-CoA in addition to acetyl-CoA.[5][6] This propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle, thereby contributing to gluconeogenesis—a capability not shared by even-chain fatty acids.[4] This unique metabolic role has spurred interest in its potential as a biomarker for dairy intake, gut health, and its influence on metabolic diseases.[4]
Natural Occurrence and Dietary Sources
The presence of this compound in food is relatively scarce. The most significant dietary sources are products derived from ruminant animals, owing to the biohydrogenation and de novo synthesis of fatty acids by microbes in the rumen.[4][7]
Dairy Products and Ruminant Fats
Milk and dairy products are the most prominent sources of this compound in the human diet. Rumen bacteria utilize propionyl-CoA as a primer for fatty acid synthesis, leading to the formation of odd-chain fatty acids that are subsequently incorporated into milk fat.[4][8]
| Food Product | Typical Concentration of this compound (mg per 100g) |
| Cream (milk fat) | 39 |
| Whipping Cream (milk fat) | 33 |
| Cream Cheese | 27 |
| Parmesan Cheese | 26 |
| Gouda Cheese | 23 |
| Blue Cheese | 22 |
| Camembert Cheese | 22 |
| Cottage Cheese | 4 |
| Goat Milk | 3 |
| Yogurt (whole milk) | 3 |
| Cow's Milk (whole) | 3 |
Table 1: Representative concentrations of this compound in various dairy products. Data compiled from publicly available food composition databases.[9]
Plant-Based and Other Sources
This compound is found in trace amounts in some plant oils and fermented foods. Its presence in plants is less common and typically at much lower concentrations than in dairy fats.[10] Some studies have identified it in specific varieties of almonds and other nuts.[11] Fermented foods like certain aged cheeses, kefir, and natto may also contain small quantities, likely due to microbial activity during the fermentation process.[4]
Biosynthesis of Odd-Chain Fatty Acids
The synthesis of odd-chain fatty acids diverges from the more common pathway for even-chain fatty acids at the initial priming step. While even-chain synthesis is initiated with acetyl-CoA, odd-chain synthesis requires a three-carbon starter unit, propionyl-CoA.[8][12]
Causality of Biosynthesis: The availability of propionyl-CoA is the rate-limiting factor for OCFA production in most organisms.[12] In rumen and gut bacteria, propionyl-CoA is a common metabolic intermediate derived from the fermentation of carbohydrates or the metabolism of certain amino acids (e.g., valine, isoleucine).[6][13] This readily available pool of propionyl-CoA allows these microbes to initiate fatty acid synthesis, leading to the production of C13, C15, and C17 fatty acids.
Caption: Biosynthesis pathway of odd-chain vs. even-chain fatty acids.
Analytical Methodology: Quantification in Food Matrices
The accurate quantification of this compound in complex food matrices requires a robust analytical workflow. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard technique due to its high sensitivity, specificity, and superior separation capabilities for fatty acids.[14][15][16] The protocol involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs) to increase volatility, and subsequent GC-MS analysis.[16][17]
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a self-validating system for the quantification of total this compound (free and esterified) in a dairy product matrix (e.g., cheese).
Principle: Lipids are extracted from the food matrix using a chloroform/methanol solvent system. The extracted lipids are then transesterified using a strong acid catalyst (e.g., boron trifluoride-methanol) to convert all fatty acids to their more volatile methyl ester derivatives (FAMEs). The FAMEs are separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by using an internal standard (e.g., a deuterated or non-naturally occurring fatty acid) added at the beginning of the procedure.[18][19]
Materials:
-
Homogenized food sample (e.g., cheese)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Boron trifluoride-methanol (BF3-methanol), 14% solution
-
n-Hexane, GC grade
-
Anhydrous sodium sulfate
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog (e.g., Palmitic acid-d3) solution of known concentration.
-
This compound (C13:0) analytical standard for calibration curve.
Procedure:
-
Sample Preparation & Internal Standard Spiking:
-
Accurately weigh ~100 mg of homogenized sample into a glass tube with a PTFE-lined cap.
-
Add a known amount of the internal standard solution to the sample. The amount should be chosen to be within the range of the expected analyte concentration. This step is critical as the IS corrects for analyte loss during extraction and derivatization.
-
-
Lipid Extraction (Modified Folch Method): [17]
-
Add 2 mL of chloroform:methanol (2:1, v/v) to the sample tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
-
Repeat the extraction on the remaining aqueous layer with another 1 mL of chloroform. Combine the chloroform extracts.
-
-
Solvent Evaporation:
-
Evaporate the pooled chloroform extracts to complete dryness under a gentle stream of nitrogen gas at 40°C.
-
-
Derivatization to FAMEs:
-
Add 1 mL of 14% BF3-methanol solution to the dried lipid extract.[18]
-
Tightly cap the tube and heat at 60°C in a water bath or heating block for 30 minutes. This step cleaves fatty acids from glycerol backbones and methylates them.
-
Cool the tube to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of n-hexane and 0.5 mL of saturated NaCl solution to the tube.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,500 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A polar capillary column (e.g., DB-23, SP-2560) is recommended for excellent separation of FAME isomers.
-
Injection: 1 µL of the hexane extract.
-
Oven Program: Start at 100°C, ramp to 240°C at 4°C/min.
-
MS Detection: Operate in Scan mode to identify peaks and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and specificity. Monitor characteristic ions for C13:0-FAME and the IS-FAME.
-
-
Quantification:
-
Prepare a calibration curve using the C13:0 analytical standard and the same amount of internal standard used in the samples.
-
Calculate the concentration of this compound in the original sample based on the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: Workflow for the quantification of this compound in food.
Metabolism and Physiological Significance
The metabolism of this compound follows the standard mitochondrial beta-oxidation pathway until the final cycle.[5]
Metabolic Pathway:
-
Activation and Transport: In the cytoplasm, this compound is activated to tridecanoyl-CoA. It is then transported into the mitochondrial matrix via the carnitine shuttle.[5]
-
Beta-Oxidation: Tridecanoyl-CoA undergoes five cycles of beta-oxidation. Each cycle shortens the fatty acid chain by two carbons, producing one molecule of acetyl-CoA, one FADH₂, and one NADH.[5]
-
Final Thiolysis: After five cycles, a three-carbon molecule, propionyl-CoA, remains.[6]
-
Conversion to Succinyl-CoA: Propionyl-CoA cannot directly enter the citric acid cycle. It is converted to succinyl-CoA through a three-step, vitamin B12-dependent pathway.[6]
-
Propionyl-CoA is carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase (a biotin-dependent enzyme).
-
D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.
-
L-methylmalonyl-CoA is rearranged to succinyl-CoA by methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor.[6]
-
-
Citric Acid Cycle Entry: Succinyl-CoA is an intermediate of the citric acid cycle and can be used for energy production or as a precursor for gluconeogenesis.[6][20]
Caption: Metabolic fate of this compound via beta-oxidation.
Potential Health Implications: While research is still emerging, the unique metabolic properties of OCFAs like this compound have led to several areas of investigation:
-
Metabolic Health: Higher circulating levels of OCFAs (C15:0 and C17:0) have been associated with a lower risk of type 2 diabetes and cardiovascular disease.[21] While data on C13:0 is more limited, it is presumed to share similar metabolic benefits due to its shared origin and anaplerotic potential.[4]
-
Biomarker: Because its primary dietary source is ruminant fat, this compound levels in plasma can serve as a potential biomarker for dairy consumption.[3][4]
-
Antimicrobial Properties: Some studies suggest that this compound and its derivatives may possess antimicrobial properties.[22][23]
Conclusion
This compound, while a minor component of the human diet, represents a fascinating area of lipid biochemistry and nutrition. Its primary natural occurrence in dairy products is a direct result of microbial synthesis in the rumen. The analysis of C13:0 requires precise and sensitive techniques like GC-MS, for which standardized protocols are essential for reproducible results. Its metabolic fate, culminating in the production of the gluconeogenic precursor succinyl-CoA, distinguishes it from even-chain fatty acids and underpins the growing interest in its physiological role. For researchers and drug development professionals, understanding the sources, analysis, and metabolism of this compound is crucial for investigating its potential as a metabolic modulator, a dietary biomarker, and a therapeutic target.
References
- 1. Tridecylic acid - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. biochemistryclub.com [biochemistryclub.com]
- 7. Frontiers | Health effects of ruminant trans fatty acids with emphasis on type 2 diabetes [frontiersin.org]
- 8. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 9. Foods High in this compound | Whole Food Catalog [wholefoodcatalog.info]
- 10. selleckchem.com [selleckchem.com]
- 11. academicjournals.org [academicjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 17. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 18. benchchem.com [benchchem.com]
- 19. Application of this compound in analytical method_Chemicalbook [chemicalbook.com]
- 20. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 21. Microbial synthesis of functional odd-chain fatty acids: a review - ProQuest [proquest.com]
- 22. healthguidetr.com [healthguidetr.com]
- 23. Anti-enteric efficacy and mode of action of this compound methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of Tridecanoic Acid in Mammals: An In-depth Technical Guide for Researchers
Abstract
Tridecanoic acid (C13:0) is a 13-carbon, odd-chain saturated fatty acid (OCFA) that, despite its low endogenous abundance, holds significant interest for its unique metabolic properties.[1][2] Unlike its even-chain counterparts that are catabolized exclusively to acetyl-CoA, the β-oxidation of this compound yields both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[1] This propionyl-CoA serves as a precursor for the synthesis of succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle. This anaplerotic function—the replenishment of TCA cycle intermediates—positions this compound and other OCFAs as crucial modulators of mitochondrial function and cellular energy metabolism.[3][4] This guide provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammals. It delves into the core biochemical pathways, discusses the physiological and therapeutic implications of its anaplerotic nature, and provides detailed, field-proven methodologies for its study, designed for researchers, scientists, and drug development professionals.
Part 1: Introduction to this compound (C13:0)
This compound, also known as tridecylic acid, is a saturated fatty acid with the chemical formula C13H26O2.[2] While most common dietary and endogenous fatty acids possess an even number of carbons, this compound's odd-numbered carbon chain dictates a distinct metabolic fate.[4]
Sources and Significance: In mammals, this compound is not synthesized de novo in significant amounts. Its presence in tissues primarily results from:
-
Dietary Intake: Found in trace amounts in dairy products and certain plant oils.[3][5]
-
Microbial Synthesis: Produced by gut microbiota through their lipogenesis pathways.[1]
Because of its scarcity, C13:0 is often used as an internal standard in the quantitative analysis of other fatty acids.[6] However, its role as a metabolic substrate is gaining increasing attention, particularly for its potential to influence the TCA cycle and mitochondrial respiration, making it a molecule of interest for studying diet-microbiome interactions and developing therapies for metabolic disorders.[1][7]
Part 2: Absorption, Distribution, and Transport
The absorption and transport of this compound are generally understood to follow the established pathways for other long-chain fatty acids.[8]
-
Ingestion and Digestion: When consumed as a triglyceride (tridecanoin), it is hydrolyzed in the lumen of the small intestine by pancreatic lipases into free fatty acids and monoacylglycerols.
-
Absorption: These products are emulsified by bile salts into micelles, which facilitate their diffusion across the apical membrane of enterocytes.
-
Re-esterification and Packaging: Inside the enterocytes, this compound is re-esterified into triglycerides and packaged into chylomicrons.
-
Transport: Chylomicrons are secreted into the lymphatic system and subsequently enter the bloodstream, where they deliver the fatty acids to various tissues. Lipoprotein lipase on the surface of endothelial cells hydrolyzes the triglycerides, releasing this compound for cellular uptake.
Once inside the cell, this compound must be activated before it can be metabolized. This occurs in the cytoplasm, where acyl-CoA synthetase ligates it to coenzyme A (CoA) to form tridecanoyl-CoA, a reaction that consumes two ATP equivalents.
Part 3: The Core Metabolic Pathway: Mitochondrial β-Oxidation
The primary catabolic pathway for tridecanoyl-CoA is mitochondrial β-oxidation.[9] This process systematically shortens the fatty acid chain by two carbons per cycle. For tridecanoyl-CoA, this involves five cycles of a four-step sequence.[10]
The Four Steps of β-Oxidation:
-
Oxidation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons (C2 and C3), producing FADH2.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon.
-
Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing NADH.
-
Thiolysis: β-ketothiolase cleaves the β-ketoacyl-CoA, releasing a two-carbon acetyl-CoA molecule and an acyl-CoA molecule that is two carbons shorter.
This cycle repeats until the final three carbons remain. The complete β-oxidation of one molecule of this compound yields:
-
5 molecules of Acetyl-CoA
-
1 molecule of Propionyl-CoA
-
5 molecules of FADH2
-
5 molecules of NADH
Part 4: The Anaplerotic Fate of Propionyl-CoA
The metabolic significance of this compound stems from its production of propionyl-CoA. While acetyl-CoA can enter the TCA cycle for complete oxidation, it does not increase the net amount of cycle intermediates. Propionyl-CoA, however, is converted to succinyl-CoA, directly replenishing the TCA cycle pool.[3][11] This anaplerotic pathway is a three-step, vitamin B12-dependent process.
-
Carboxylation: The biotin-dependent enzyme Propionyl-CoA Carboxylase (PCC) carboxylates propionyl-CoA to form D-methylmalonyl-CoA. This step requires ATP and bicarbonate.
-
Epimerization: Methylmalonyl-CoA Racemase converts D-methylmalonyl-CoA into its stereoisomer, L-methylmalonyl-CoA.
-
Rearrangement: The vitamin B12 (cobalamin)-dependent enzyme Methylmalonyl-CoA Mutase catalyzes an intramolecular rearrangement of L-methylmalonyl-CoA to form Succinyl-CoA .[12]
Succinyl-CoA then enters the TCA cycle, where it can be used to generate GTP (or ATP), FADH2, and NADH, or be directed towards biosynthetic pathways like heme synthesis.
Part 5: Physiological Implications and Therapeutic Horizons
The ability of this compound to serve as an anaplerotic substrate provides a direct mechanism to support mitochondrial function, which is particularly relevant under conditions of metabolic stress or in certain inherited metabolic disorders.[3][13]
| Area of Impact | Mechanism & Significance | Supporting Evidence |
| Energy Metabolism | By replenishing TCA cycle intermediates, C13:0 can enhance the cycle's capacity to oxidize acetyl-CoA, boosting ATP production. This is crucial in tissues with high energy demands like the heart and brain. | Tridecanoin administration improves mitochondrial respiration and increases ATP synthesis in hippocampal mitochondria.[14][15] |
| Inherited Metabolic Disorders | In long-chain fatty acid oxidation disorders (LC-FAODs), where the oxidation of common fats is impaired, anaplerotic therapy with odd-chain triglycerides (like triheptanoin, C7) can bypass the metabolic block and provide essential TCA cycle intermediates.[7] Tridecanoin is being explored for similar benefits. | The principle of anaplerosis is a cornerstone of therapy for several metabolic disorders.[7][16] |
| Neurological Health | Chronic feeding with tridecanoin has demonstrated anticonvulsant effects in mouse models.[17] This may be linked to improved mitochondrial function and increased antioxidant capacity in the brain.[14] | Tridecanoin increased seizure thresholds and was associated with elevated antioxidant gene expression in the hippocampus.[14][17] |
| Antioxidant Effects | Tridecanoin treatment has been shown to increase plasma antioxidant capacity.[14] The mechanism may involve the upregulation of antioxidant enzymes like heme oxygenase 1. | Studies show increased mRNA levels of antioxidant genes following tridecanoin feeding.[14] |
Part 6: Methodologies for Elucidating the Metabolic Fate of this compound
From the Scientist's Desk: Causality in Experimental Design
To accurately trace the metabolic fate of this compound, we must employ techniques that can distinguish the administered C13:0 from endogenous carbon pools. This necessitates the use of stable isotope tracers. The choice of analytical platform—typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)—depends on the specific metabolites of interest. GC-MS offers excellent separation of volatile fatty acid derivatives, while LC-MS is superior for analyzing non-volatile, polar intermediates like acyl-CoAs.[18] The protocols below represent a robust, self-validating framework for these investigations.
Protocol 1: In Vivo Stable Isotope Tracing of [1-¹³C]this compound
Principle & Rationale: This protocol uses ¹³C-labeled this compound to trace its incorporation into downstream metabolites in a living organism. By measuring the ¹³C-enrichment in plasma lipids, TCA cycle intermediates, and expired CO₂, we can quantify the rates of C13:0 oxidation and its contribution to anaplerosis.[19][20] The use of a stable, non-radioactive isotope is safe and allows for precise quantification by mass spectrometry.[21]
Step-by-Step Methodology:
-
Tracer Administration:
-
Prepare a sterile emulsion of [1-¹³C]this compound complexed to bovine serum albumin (BSA) or as a triglyceride for infusion.
-
Administer a bolus dose followed by continuous intravenous infusion to achieve steady-state plasma concentrations of the tracer.[19]
-
-
Sample Collection:
-
Collect baseline blood and breath samples prior to infusion.
-
During infusion, collect arterial and venous blood samples at timed intervals (e.g., 0, 60, 90, 120 minutes) into EDTA tubes. Immediately centrifuge at 4°C to separate plasma and store at -80°C.
-
Collect expired air in gas-tight bags for ¹³CO₂ analysis.
-
At the end of the experiment, euthanize the animal and rapidly freeze tissues (e.g., liver, heart, skeletal muscle) in liquid nitrogen.
-
-
Sample Processing and Analysis:
-
Plasma Lipids: Extract total lipids from plasma using a modified Folch or Bligh-Dyer method.[22][23] Prepare fatty acid methyl esters (FAMEs) using 14% boron trifluoride in methanol and analyze by GC-MS to determine ¹³C-enrichment in the tridecanoate pool.[23]
-
TCA Intermediates: For tissues, perform a polar metabolite extraction using a cold methanol/chloroform/water solvent system. Analyze the aqueous phase by LC-MS/MS to measure ¹³C-enrichment in succinate, malate, and citrate.
-
Breath ¹³CO₂: Analyze the ¹³C/¹²C ratio in expired CO₂ using Isotope Ratio Mass Spectrometry (IRMS).
-
-
Data Interpretation:
-
Calculate the rate of appearance (Ra) of this compound using isotopic dilution equations.[19]
-
The rate of ¹³CO₂ production reflects the whole-body oxidation rate of the fatty acid.[20]
-
The ¹³C-enrichment in TCA cycle intermediates (specifically those with a +3 mass shift) provides a direct measure of anaplerotic flux from propionyl-CoA.
-
Protocol 2: Quantitative Analysis of Total this compound by GC-MS
Principle & Rationale: This protocol provides a robust method for accurately quantifying the total amount of C13:0 (both free and esterified) in a biological sample. It relies on exhaustive lipid extraction, saponification to release all fatty acids, derivatization to FAMEs for GC compatibility, and quantification against a non-endogenous odd-chain fatty acid internal standard.[6]
Step-by-Step Methodology:
-
Sample Preparation:
-
Homogenize a known weight of tissue (e.g., ~50 mg) or volume of plasma (e.g., 100 µL).
-
Add a precise amount of internal standard (e.g., heptadecanoic acid, C17:0) to the homogenate. The choice of an internal standard that is not C13:0 is critical for accurate quantification.
-
-
Total Lipid Extraction:
-
Extract lipids by adding 2:1 (v/v) chloroform:methanol, vortexing thoroughly, and allowing phases to separate after adding a saline solution.[23]
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
Saponification and Methylation:
-
Resuspend the dried lipid extract in a known volume of hexane.
-
Add 14% BF₃/methanol reagent and heat at 100°C for 1 hour to simultaneously hydrolyze ester bonds and methylate the free carboxyl groups, forming FAMEs.[23]
-
Cool the sample, add water, and extract the FAMEs into the upper hexane layer.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract onto a GC-MS system equipped with a suitable capillary column (e.g., a polar wax-type column).
-
Use a temperature program that effectively separates the FAMEs.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the methyl esters of this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known amounts of a C13:0 standard and a fixed amount of the C17:0 internal standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of C13:0 to C17:0 against the standard curve.
-
Part 7: Conclusion and Future Directions
The metabolic fate of this compound is a compelling example of how subtle differences in molecular structure can lead to profound differences in biochemical function. Its catabolism culminates in the production of propionyl-CoA, providing a direct anaplerotic substrate for the TCA cycle. This unique property underpins its emerging role in supporting mitochondrial bioenergetics and its potential as a therapeutic agent for a range of metabolic and neurological conditions.
Challenges and Future Directions: The primary challenge in studying C13:0 is its extremely low concentration in most biological systems, which demands highly sensitive analytical techniques.[1] Future research should focus on:
-
Dose-Response Studies: Carefully designed human intervention trials are needed to clarify the absorption, distribution, and dose-response of dietary this compound.[1]
-
Gut-Liver Axis: Investigating the role of the gut microbiome in producing C13:0 and how this influences hepatic metabolism is a critical next step.[1]
-
Mechanistic Insights: Combining metabolomics with genetic and proteomic approaches will help elucidate the precise signaling and regulatory roles of C13:0 and its downstream metabolites beyond anaplerosis.
By continuing to explore the metabolism of this "odd" fatty acid, we can unlock new insights into the intricate network connecting diet, the microbiome, and mammalian energy metabolism.
Part 8: References
-
University of Massachusetts Chan Medical School. (n.d.). Fatty Acid Metabolism Measured with Stable Isotope Tracers. Retrieved from --INVALID-LINK--
-
Kamphorst, J. J., & Fan, J. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology, 561, 139–154. Retrieved from --INVALID-LINK--
-
Eurisotop. (n.d.). Tracing Lipid Disposition in vivo Using Stable Isotope- Labeled Fatty Acids and Mass Spectrometry. Retrieved from --INVALID-LINK--
-
Hellerstein, M. K., & Neese, R. A. (2010). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Prostaglandins, Leukotrienes and Essential Fatty Acids, 82(4-6), 145–155. Retrieved from --INVALID-LINK--
-
Cambridge Isotope Laboratories, Inc. (n.d.). Tracing Lipid Disposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry. Retrieved from --INVALID-LINK--
-
Tsen, A. R., Long, W., Li, H., White, E., Wambolt, C., & Blair, I. A. (2015). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. Journal of Lipid Research, 56(1), 140–150. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Propionyl-CoA. Retrieved from --INVALID-LINK--
-
Li, X., et al. (2020). Comparison of critical methods developed for fatty acid analysis: A review. Journal of Separation Science, 43(1), 22-37. Retrieved from --INVALID-LINK--
-
Tan, K. N., et al. (2017). Tridecanoin is anticonvulsant, antioxidant, and improves mitochondrial function. Journal of Cerebral Blood Flow & Metabolism, 37(6), 2035–2048. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Propanoate Metabolism. PubChem Pathway. Retrieved from --INVALID-LINK--
-
Fox Chase Cancer Center. (2015). Metabolism of propionic acid to a novel acyl-coenzyme a thioester by mammalian cell lines and platelets. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2015). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets[S]. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from --INVALID-LINK--
-
Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730–734. Retrieved from --INVALID-LINK--
-
Beauloye, C., Horman, S., & Bertrand, L. (2015). Even is better than odd: one fat may conceal another. American Journal of Physiology-Heart and Circulatory Physiology, 309(7), H1149–H1151. Retrieved from --INVALID-LINK--
-
Tan, K. N., et al. (2017). Tridecanoin is anticonvulsant, antioxidant, and improves mitochondrial function. Journal of Cerebral Blood Flow & Metabolism, 37(6), 2035-2048. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). Tridecanoin is anticonvulsant, antioxidant, and improves mitochondrial function | Request PDF. Retrieved from --INVALID-LINK--
-
News-Medical.Net. (2024). This compound (C13): The Odd-Chain Fatty Acid With Big Implications. Retrieved from --INVALID-LINK--
-
Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC Biochemistry, 6, 5. Retrieved from --INVALID-LINK--
-
van Eijk, M., et al. (2020). Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism. Journal of Biological Chemistry, 295(2), 431-443. Retrieved from --INVALID-LINK--
-
Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis. Retrieved from --INVALID-LINK--
-
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from --INVALID-LINK--
-
Roe, C. R., & Brunengraber, H. (2015). Anaplerotic Treatment of Long-Chain Fat Oxidation Disorders with Triheptanoin: Review of 15 years Experience. JIMD reports, 20, 41–47. Retrieved from --INVALID-LINK--
-
BioTecNika. (2024). This compound (C13): The Seldom Found Fatty Acid with a Significant Effect. Retrieved from --INVALID-LINK--
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). TRICAPRIN | 621-71-6. Retrieved from --INVALID-LINK--
-
Poirier, Y., et al. (2001). Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes. Plant Physiology, 126(3), 1259–1268. Retrieved from --INVALID-LINK--
-
Jack Westin. (n.d.). Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins. MCAT Content. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Beta oxidation. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Human Metabolome Database. (2022). Showing metabocard for this compound (HMDB0000910). Retrieved from --INVALID-LINK--
-
Nelson, G. J., & Ackman, R. G. (1988). Absorption and transport of fat in mammals with emphasis on n-3 polyunsaturated fatty acids. Lipids, 23(11), 1005-1014. Retrieved from --INVALID-LINK--
-
Abcam. (n.d.). Fatty acid beta oxidation. Retrieved from --INVALID-LINK--
-
Reactome Pathway Database. (n.d.). Mitochondrial Fatty Acid Beta-Oxidation. Retrieved from --INVALID-LINK--
-
Selleck Chemicals. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
FooDB. (2022). Showing Compound this compound (FDB010409). Retrieved from --INVALID-LINK--
-
Lind, L., et al. (2025). The interplay of genetics and fatty acid metabolism: exploring their impact on metabolic syndrome in Swedish men. Cardiovascular Diabetology, 24(1), 1-12. Retrieved from --INVALID-LINK--
-
Nakamura, M. T., & Nara, T. Y. (2003). Essential fatty acid synthesis and its regulation in mammals. Prostaglandins, Leukotrienes and Essential Fatty Acids, 68(2), 145-150. Retrieved from --INVALID-LINK--
-
Ann & Robert H. Lurie Children's Hospital of Chicago. (n.d.). Metabolic Disorders. Retrieved from --INVALID-LINK--
-
Broer, S., & Broer, A. (2019). Amino Acid Transport Defects in Human Inherited Metabolic Disorders. Metabolites, 9(12), 305. Retrieved from --INVALID-LINK--
References
- 1. news-medical.net [news-medical.net]
- 2. This compound | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 7. Anaplerotic Treatment of Long-Chain Fat Oxidation Disorders with Triheptanoin: Review of 15 years Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption and transport of fat in mammals with emphasis on n-3 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 11. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 13. Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tridecanoin is anticonvulsant, antioxidant, and improves mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic Disorders | Lurie Children's [luriechildrens.org]
- 17. Tridecanoin is anticonvulsant, antioxidant, and improves mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. metsol.com [metsol.com]
- 20. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
The Understated Influence: A Technical Guide to Tridecanoic Acid's Role in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridecanoic acid (C13:0), a saturated odd-chain fatty acid of microbial origin, has long been considered a minor component of the human metabolome, primarily serving as a metabolic substrate. However, emerging evidence suggests a more nuanced and significant role for this molecule in cellular signaling. This technical guide delves into the underexplored signaling functions of this compound, moving beyond its established metabolic fate to explore its potential as a signaling molecule through direct receptor interaction and the profound downstream effects of its primary metabolite, propionyl-CoA. We will examine its hypothesized interactions with G-protein coupled receptors (GPCRs) and nuclear receptors, its potential modulation of ion channel activity, and the well-documented epigenetic modifications driven by its metabolic breakdown. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with detailed experimental protocols and conceptual frameworks to stimulate further investigation into the signaling cascade of this intriguing fatty acid.
Introduction: Beyond a Simple Metabolite
This compound is a 13-carbon saturated fatty acid, distinguished from its more common even-chain counterparts by its metabolic breakdown.[1] While present in trace amounts in human plasma, its origins are primarily linked to gut and rumen microbes.[1] The metabolic pathway of this compound via β-oxidation culminates in the production of propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, supporting gluconeogenesis.[1] This unique metabolic fate has positioned this compound as a potential biomarker for diet-microbiome interactions.[1] However, the signaling implications of both the parent molecule and its key metabolite are only beginning to be understood.
This guide will explore three primary avenues of this compound's potential influence on cellular signaling:
-
Indirect Signaling via Propionyl-CoA: The most robustly supported signaling role of this compound is through the epigenetic modifications mediated by its metabolite, propionyl-CoA.
-
Direct Receptor-Mediated Signaling: We will explore the hypothesis that this compound may act as a ligand for cell surface and nuclear receptors that are known to bind fatty acids.
-
Modulation of Ion Channel Activity: The potential for this compound to influence the function of ion channels, a known property of various fatty acids, will be discussed.
The Epigenetic Architect: Propionyl-CoA and Histone Modification
The catabolism of this compound provides a direct link to the epigenetic regulation of gene expression through the production of propionyl-CoA. This metabolite serves as a substrate for histone propionylation, a post-translational modification that influences chromatin structure and gene transcription.
Histone acetyltransferases (HATs), such as p300, can utilize propionyl-CoA to propionylate lysine residues on histones, notably on histone H3.[2] This modification, similar to the more extensively studied histone acetylation, is associated with a more open chromatin structure and transcriptional activation.[3] The level of histone propionylation is sensitive to the intracellular concentration of propionyl-CoA, directly linking the metabolism of odd-chain fatty acids like this compound to the regulation of gene expression.[3]
Furthermore, increased levels of propionyl-CoA can also lead to a global increase in histone acetylation, suggesting a complex interplay between different acyl-CoA pools and their impact on chromatin modifications.[4] This dual effect on histone acylation positions this compound metabolism as a key regulator of the cellular epigenetic landscape.
Experimental Protocol: Analysis of Histone Propionylation
A mass spectrometry-based approach is the gold standard for identifying and quantifying histone propionylation.
1. Histone Extraction:
-
Culture cells of interest and treat with this compound at various concentrations and time points.
-
Harvest cells and isolate nuclei.
-
Extract histones using an acid extraction protocol.[5]
-
Quantify histone protein concentration using a Bradford or similar assay.
2. Histone Propionylation and Digestion:
-
Resuspend extracted histones in 50 mM ammonium bicarbonate (pH 8.0).
-
Perform chemical propionylation using propionic anhydride to derivatize unmodified lysine residues, allowing for the specific detection of endogenous propionylation.[6]
-
Digest the propionylated histones into peptides using an appropriate protease, such as trypsin.
3. NanoLC-MS/MS Analysis:
-
Analyze the digested peptides using a nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS) system.[5]
-
Employ a data-independent acquisition (DIA) method for comprehensive peptide quantification.[5]
-
Analyze the raw data using specialized software to identify and quantify propionylated histone peptides.
Putative Receptor-Mediated Signaling
While direct binding of this compound to specific receptors has yet to be definitively established, its structure as a medium-to-long chain fatty acid suggests it may interact with receptors known to be activated by such molecules.
G-Protein Coupled Receptors (GPCRs)
Several GPCRs, also known as free fatty acid receptors (FFARs), are activated by fatty acids of varying chain lengths.[4]
-
GPR40 (FFAR1): This receptor is activated by medium and long-chain fatty acids and is highly expressed in pancreatic β-cells, where its activation potentiates glucose-stimulated insulin secretion.[7][8][9] The signaling cascade involves the Gαq/11 pathway, leading to an increase in intracellular calcium.[9][10] Given its ligand profile, GPR40 is a plausible candidate for this compound activation.
-
GPR120 (FFAR4): Also activated by medium and long-chain fatty acids, GPR120 is implicated in anti-inflammatory responses and insulin sensitization.[4][11]
-
GPR84: This receptor is preferentially activated by medium-chain fatty acids (C9-C14) and is primarily expressed in immune cells, where it is associated with pro-inflammatory responses.[12][13][14] this compound falls within the optimal chain length for GPR84 activation, making it a strong candidate for interaction.
Experimental Protocol: GPCR Ligand Binding and Activation Assay
A combination of ligand binding and functional assays can be used to determine if this compound interacts with and activates specific GPCRs.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, CHO) that does not endogenously express the GPCR of interest.
-
Transfect the cells with a plasmid encoding the human GPCR (e.g., GPR40, GPR84, or GPR120).
2. Radioligand Binding Assay (Competition Assay):
-
Prepare cell membranes from the transfected cells.
-
Incubate the membranes with a known radiolabeled ligand for the GPCR in the presence of increasing concentrations of unlabeled this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.
3. Functional Assay (Calcium Mobilization):
-
Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with varying concentrations of this compound.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader to determine the potency (EC50) and efficacy of this compound in activating the receptor.[7]
Nuclear Receptors
Nuclear receptors are ligand-activated transcription factors that regulate gene expression. Several nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), are known to be modulated by fatty acids.[15]
-
PPARα: This receptor is a key regulator of lipid metabolism and is activated by a variety of saturated and unsaturated fatty acids.[16][17] Given its broad ligand specificity, PPARα is a potential target for this compound.
-
PPARγ: While showing a preference for polyunsaturated fatty acids, PPARγ can also be activated by other fatty acids and is a master regulator of adipogenesis.
Experimental Protocol: Nuclear Receptor Activation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate a nuclear receptor and drive the expression of a reporter gene.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2).
-
Co-transfect the cells with two plasmids:
-
An expression vector for the nuclear receptor of interest (e.g., human PPARα).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor.
-
2. Compound Treatment and Luciferase Assay:
-
Treat the transfected cells with varying concentrations of this compound or a known agonist (positive control).
-
After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
An increase in luciferase activity indicates activation of the nuclear receptor.
Potential Modulation of Ion Channels
Fatty acids are known to modulate the activity of various ion channels, often in a manner dependent on their chain length and degree of saturation.[18] The mechanisms can be direct, through binding to the channel protein, or indirect, by altering the properties of the cell membrane.
While direct studies on this compound are limited, it is plausible that as a saturated fatty acid, it could influence ion channel function. Saturated fatty acids have been shown to affect membrane fluidity, which can in turn alter the conformational state and activity of embedded ion channels.[19][20]
Experimental Protocol: Patch-Clamp Electrophysiology
The patch-clamp technique is the definitive method for studying the effect of a compound on ion channel activity.[21][22]
1. Cell Preparation:
-
Use a cell line endogenously expressing the ion channel of interest or a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) transfected with the channel-encoding DNA.
2. Whole-Cell Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record the baseline activity of the ion channel under voltage-clamp or current-clamp mode.
-
Perfuse the cell with a solution containing this compound at various concentrations.
-
Record any changes in the channel's current, voltage-dependence of activation/inactivation, or gating kinetics.
Future Directions: this compound-Derived Oxylipins
Oxylipins are a diverse class of signaling molecules derived from the oxidation of fatty acids.[23][24] While the production of oxylipins from polyunsaturated fatty acids is well-characterized, the potential for saturated fatty acids like this compound to be converted into signaling molecules is an area ripe for investigation. Future metabolomics studies could explore whether this compound is a substrate for enzymes like cyclooxygenases, lipoxygenases, or cytochrome P450s, potentially leading to the discovery of novel bioactive lipids.[1][25][26][27]
Conclusion
This compound, once relegated to the periphery of metabolic charts, is emerging as a molecule with the potential to exert significant influence on cellular signaling. Its most clearly defined role is as a precursor to propionyl-CoA, a key modulator of histone acylation and gene expression. Furthermore, compelling hypotheses position this compound as a potential ligand for fatty acid-sensing GPCRs and nuclear receptors, and as a modulator of ion channel function. The experimental frameworks provided in this guide offer a roadmap for researchers to further elucidate the signaling pathways of this intriguing odd-chain fatty acid, potentially uncovering new therapeutic targets for metabolic and inflammatory diseases.
References
- 1. news-medical.net [news-medical.net]
- 2. Identification and Characterization of Propionylation at Histone H3 Lysine 23 in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of quantification precision of histone post-translational modifications by using an ion trap and down to 50,000 cells as starting material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized and high-throughput method for histone propionylation and DIA analysis for the identification and quantification of histone post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 11. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Fatty Acid Regulation of Voltage- and Ligand-Gated Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lipotype.com [lipotype.com]
- 21. PXD050362 - Improved Mass Spectrometry-based methods to study histone propionylation - OmicsDI [omicsdi.org]
- 22. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oxylipins: structurally diverse metabolites from fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Advances in Our Understanding of Oxylipins Derived from Dietary PUFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of oxylipins generated from dietary PUFAs in the modulation of endothelial cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to Investigating the Antimicrobial Properties of Tridecanoic Acid
Foreword: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. Nature, a vast repository of bioactive molecules, offers promising candidates that can circumvent conventional resistance mechanisms. Among these are fatty acids, which have long been recognized for their diverse biological activities, including potent antimicrobial effects.[1] This guide focuses on tridecanoic acid (TDA), a 13-carbon saturated fatty acid, as a subject of investigation for its antimicrobial potential.[2][3] We will delve into the technical methodologies required to rigorously evaluate its efficacy and elucidate its mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive framework for their investigations.
Physicochemical Characteristics of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its biological activity and formulating it for experimental and potential therapeutic use.
| Property | Value | Source |
| Chemical Formula | C13H26O2 | [4] |
| Molecular Weight | 214.35 g/mol | [5] |
| Appearance | White, waxy solid | [4] |
| Melting Point | 40 - 46 °C | [5] |
| Boiling Point | 236 °C at 100 mmHg | [5] |
| Solubility | Soluble in organic solvents, less soluble in water | [4] |
| Structure | Amphiphilic, with a hydrophobic hydrocarbon tail and a hydrophilic carboxylic acid head | [4] |
Antimicrobial Spectrum and Potency of this compound
This compound and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[6][7][8] The following tables summarize the available quantitative data on its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
Table 1: Antibacterial Activity of this compound and its Methyl Ester (TAME)
| Microorganism | Strain | Compound | MIC (µg/mL) | MBC (µg/mL) | Source |
| Enterococcus faecalis | MCC 2041 | TAME | 375 | 750 | [6][8] |
| Salmonella enterica serovar Typhimurium | MTCC 98 | TAME | 375 | 750 | [6][8] |
| Bacillus cereus | MTCC 1272 | TAME | 750 | 1375 | [6][8] |
| Staphylococcus aureus | - | This compound | - | - | [9] |
| Escherichia coli | - | This compound | - | - | [10][11] |
Note: The data for TAME, a derivative, may not directly reflect the potency of this compound itself and direct comparative studies are encouraged.[12]
In addition to its effects on planktonic bacteria, this compound has been shown to inhibit the formation of persister cells and biofilms in Escherichia coli, without necessarily exhibiting direct antimicrobial activity against the enterohemorrhagic E. coli (EHEC) cells themselves.[6][10]
Core Experimental Protocols for Antimicrobial Assessment
The following protocols are presented as self-validating systems, with explanations for key steps to ensure experimental robustness and reproducibility.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] The broth microdilution method is a standard technique for this determination.
Protocol 3.1: Broth Microdilution Assay for MIC Determination
-
Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The choice of solvent is critical to ensure the compound's solubility without inhibiting microbial growth at the concentrations used.
-
Causality: A high-concentration stock is necessary for serial dilutions and to minimize the volume of solvent added to the assay, thereby reducing potential solvent-induced artifacts.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Incubate the culture until it reaches the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension with fresh broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This standardization is crucial for the reproducibility of the assay.[15]
-
-
Assay Setup in a 96-Well Microtiter Plate:
-
Dispense the appropriate broth medium into the wells of a sterile 96-well plate.
-
Perform serial two-fold dilutions of the this compound stock solution across the wells to achieve a range of desired concentrations.
-
Inoculate each well with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only) to validate the assay.
-
-
Incubation and Data Interpretation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[6] This can be assessed visually or with a microplate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16][17][18] This assay is a crucial follow-up to the MIC determination.
Protocol 3.2: MBC Determination
-
Subculturing from MIC Plate:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Causality: This step differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
-
Plating and Incubation:
-
Aspirate a small, defined volume (e.g., 10 µL) from each selected well and plate it onto a suitable agar medium.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Data Interpretation:
Time-Kill Kinetics Assay
This assay provides insights into the rate and extent of bacterial killing over time, helping to characterize the pharmacodynamics of the antimicrobial agent.[19][20][21]
Protocol 3.3: Time-Kill Kinetics Assay
-
Preparation:
-
Prepare tubes with broth containing this compound at concentrations relevant to its MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control tube with no this compound.
-
Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[19]
-
-
Enumeration and Data Analysis:
-
Perform serial dilutions of each aliquot and plate onto agar to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL against time for each concentration.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum.[19]
-
Anti-Biofilm Activity Assessment
The crystal violet assay is a common method for quantifying biofilm formation and its inhibition.[22][23][24]
Protocol 3.4: Crystal Violet Assay for Biofilm Inhibition
-
Biofilm Formation:
-
In a flat-bottom 96-well plate, add the standardized bacterial suspension to wells containing various concentrations of this compound.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
-
Staining:
-
Gently remove the planktonic bacteria by washing the wells with phosphate-buffered saline (PBS).
-
Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[24]
-
-
Quantification:
-
Remove the crystal violet solution and wash the wells again to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.[24][25]
-
Measure the absorbance of the solubilized stain at a wavelength of 595 nm using a microplate reader. The absorbance is proportional to the biofilm mass.
-
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of fatty acids like this compound are multifaceted, primarily targeting the bacterial cell envelope and intracellular processes.[6][26][27]
Disruption of the Bacterial Cell Membrane
The primary mechanism of action for this compound is the disruption of the bacterial cell membrane.[6][28] Its amphipathic nature allows it to insert into the phospholipid bilayer, leading to:
-
Increased membrane permeability.[6]
-
Leakage of essential intracellular components.[6]
-
Disruption of the electron transport chain and oxidative phosphorylation.[27]
Intracellular Targets
In addition to membrane disruption, there is evidence to suggest that fatty acids and their derivatives can have intracellular targets. For instance, in silico studies have proposed that this compound methyl ester (TAME) may act as an inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication.[6] This dual-pronged attack on both the cell membrane and a critical intracellular enzyme could contribute to its bactericidal effects.[6]
Conclusion and Future Directions
This compound presents a compelling profile as a potential antimicrobial agent. Its broad-spectrum activity, coupled with a mechanism of action that is less prone to the development of resistance compared to traditional antibiotics, makes it a valuable candidate for further investigation.[12] Future research should focus on expanding the evaluation of its antimicrobial spectrum against a wider range of multidrug-resistant pathogens, conducting in vivo efficacy and safety studies, and exploring synergistic combinations with existing antibiotics. The methodologies outlined in this guide provide a robust framework for these continued investigations, paving the way for the potential development of novel fatty acid-based antimicrobial therapies.
References
- 1. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tridecylic acid - Wikipedia [en.wikipedia.org]
- 4. CAS 638-53-9: this compound | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Isolation of antimicrobial this compound from Bacillus sp. LBF-01 and its potentialization through silver nanoparticles synthesis: a combined experimental and theoretical studies | Semantic Scholar [semanticscholar.org]
- 8. Anti-enteric efficacy and mode of action of this compound methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. hielscher.com [hielscher.com]
- 15. benchchem.com [benchchem.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. benchchem.com [benchchem.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. emerypharma.com [emerypharma.com]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Crystal violet assay [bio-protocol.org]
- 23. ableweb.org [ableweb.org]
- 24. bmglabtech.com [bmglabtech.com]
- 25. static.igem.org [static.igem.org]
- 26. Mechanisms of the Antimicrobial Action of Fatty Acids: A Review | Scilit [scilit.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Leveraging Tridecanoic Acid as an Internal Standard for Quantitative Lipidomics
An Application Guide for Researchers
Abstract
In the intricate field of lipidomics, achieving accurate and reproducible quantification of lipid species is a critical challenge. Methodological variations during sample preparation, extraction, and analysis can introduce significant error, compromising data integrity. The use of an appropriate internal standard is the cornerstone of a robust analytical strategy to mitigate this variability. This guide provides a comprehensive overview and detailed protocols for the application of Tridecanoic Acid (C13:0), an odd-chain saturated fatty acid, as an effective internal standard for quantitative lipid analysis. We will delve into the fundamental principles of its use, its primary applications in Gas Chromatography-Mass Spectrometry (GC-MS), its specialized roles in Liquid Chromatography-Mass Spectrometry (LC-MS), and provide field-proven, step-by-step protocols for its successful implementation.
The Imperative for Internal Standards in Lipidomics
Quantitative lipidomics seeks to measure the absolute or relative abundance of lipid molecules within a biological system. However, the multi-step workflow, from sample collection to final analysis, is susceptible to cumulative errors. Lipids can be lost during extraction phases, degrade, or exhibit differential ionization efficiency in a mass spectrometer. An internal standard (IS) is a compound added in a known quantity to a sample at the very beginning of the analytical process.[1] Because the IS is subjected to the same procedures as the target analytes, any loss or variation experienced by the analytes is mirrored by a proportional change in the IS.[2] By comparing the analytical signal of the target lipids to the signal of the IS, these variations can be normalized, enabling accurate and precise quantification.[2]
The Ideal Internal Standard: An ideal internal standard should possess several key characteristics:
-
It should be chemically and physically similar to the analytes of interest.[1]
-
It must not be naturally present in the biological sample or be present only at trace levels.[1]
-
It must be clearly distinguishable from endogenous lipids by the analytical instrument.[1]
This compound (C13:0) and its methyl ester, methyl tridecanoate, fit these criteria exceptionally well for fatty acid analysis. As an odd-chain saturated fatty acid, it is extremely rare in most mammalian and plant systems, where even-chain fatty acids (e.g., C16:0, C18:1) predominate.[2][3] This low natural abundance ensures that the signal from the spiked standard is not confounded by endogenous C13:0.[3]
Physicochemical Properties of this compound
Understanding the basic properties of this compound is essential for its effective use, from preparing stock solutions to interpreting analytical data.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₆O₂ | [4] |
| Molecular Weight | 214.34 g/mol | [4] |
| Synonyms | Tridecylic acid, n-Tridecoic acid, FA 13:0 | [5] |
| Appearance | White crystalline solid | |
| Type | Long-chain saturated fatty acid | [6] |
| Solubility | Soluble in ethanol, DMSO, DMF | [5] |
| InChI Key | SZHOJFHSIKHZHA-UHFFFAOYSA-N | [4] |
Principle of Quantitative Correction
The core function of this compound as an internal standard is to serve as a stable reference point throughout the analytical workflow. By spiking a precise, known amount of C13:0 into the sample before any processing steps (e.g., extraction), it acts as a recovery surrogate. The ratio of the endogenous analyte's signal to the internal standard's signal is used for quantification, which remains constant even if the absolute signal intensities fluctuate due to sample loss.
Detailed Application Protocols
The following protocols provide step-by-step methodologies for the two primary applications of this compound as an internal standard.
Protocol 1: Quantitative Analysis of Total Fatty Acids by GC-MS
This is the most common and robust application for this compound. The protocol involves the hydrolysis of all complex lipids to release their constituent fatty acids, which are then derivatized into volatile Fatty Acid Methyl Esters (FAMEs) for GC-MS analysis.[7]
A. Materials and Reagents
-
Biological Sample (e.g., plasma, tissue homogenate, cell pellet)
-
This compound (C13:0) Internal Standard Solution (e.g., 1 mg/mL in methanol)
-
Chloroform, HPLC Grade
-
Methanol, HPLC Grade
-
0.9% (w/v) NaCl Solution
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
n-Hexane, HPLC Grade
-
Anhydrous Sodium Sulfate
-
Glass centrifuge tubes with PTFE-lined caps
B. Experimental Workflow
C. Step-by-Step Methodology
-
Sample Preparation: To a glass centrifuge tube, add 100 µL of the biological sample (e.g., plasma). For tissue, use a known weight (e.g., 10-20 mg) homogenized in phosphate-buffered saline.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard solution. The amount should be optimized to produce a chromatographic peak that is within the instrument's linear range and of comparable intensity to the major fatty acids of interest. A typical starting point is 10 µL of a 1 mg/mL solution.
-
Lipid Extraction (Modified Folch Method): Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.[8] Vortex vigorously for 2 minutes to ensure complete mixing and protein denaturation. This single-phase system efficiently extracts both polar and non-polar lipids.[9]
-
Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for 30 seconds.[8] Centrifuge at 1,500 x g for 5 minutes. The addition of the salt solution breaks the single phase into two distinct layers: an upper aqueous/methanol layer and a lower chloroform layer containing the lipids.
-
Lipid Collection: Carefully aspirate and discard the upper aqueous layer. Transfer the lower chloroform phase to a new clean glass tube.
-
Solvent Evaporation: Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen.
-
Derivatization to FAMEs: To the dried lipid extract, add 500 µL of 14% BF₃-methanol solution.[8] Cap the tube tightly and heat at 60°C for 30 minutes.[8] This step cleaves fatty acids from complex lipids (saponification) and simultaneously esterifies them to their more volatile methyl esters. Cool the tube to room temperature.
-
FAME Extraction: Add 500 µL of n-hexane and 200 µL of 0.9% NaCl solution to the tube to extract the newly formed FAMEs.[8] Vortex for 1 minute and centrifuge at 1,500 x g for 5 minutes.
-
FAME Collection: Carefully transfer the upper hexane layer, which now contains the FAMEs, to a GC-MS autosampler vial.
-
GC-MS Analysis: Inject the sample into the GC-MS system. FAMEs are separated based on their boiling points and chain lengths on the GC column and subsequently detected by the mass spectrometer.
Protocol 2: Quantitative Analysis of Free Fatty Acids (FFAs) by LC-MS
While less common, this compound can be used as an IS for the targeted analysis of free or non-esterified fatty acids using LC-MS.[2] This method avoids the derivatization step, offering a simpler workflow.[10]
A. Materials and Reagents
-
Biological Sample (e.g., plasma, serum)
-
This compound (C13:0) Internal Standard Solution (e.g., 100 µg/mL in methanol)
-
Acetonitrile, LC-MS Grade
-
Methanol, LC-MS Grade
-
Water, LC-MS Grade
-
Formic Acid, LC-MS Grade
-
LC-MS vials
B. Experimental Workflow
C. Step-by-Step Methodology
-
Sample Preparation: To a microcentrifuge tube, add 50 µL of plasma or serum.
-
Internal Standard Spiking: Add a precise volume of the this compound IS solution (e.g., 10 µL of a 100 µg/mL solution).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample.[10] Vortex vigorously for 1 minute to precipitate proteins, which releases the bound free fatty acids.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the FFAs and the IS to a new tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an LC-MS autosampler vial.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column, and detection uses electrospray ionization (ESI) in negative ion mode.
Data Analysis and Performance
A. Quantification The concentration of each target fatty acid is calculated by relating its peak area to the peak area of the this compound internal standard. A response factor (RF) for each analyte, determined from a calibration curve, is required for absolute quantification.
Formula for Quantification: Amount of Analyte = ( (Peak Area of Analyte) / (Peak Area of IS) ) * ( (Concentration of IS) / (Response Factor) )[2]
B. Typical Performance Characteristics The following table summarizes typical validation parameters for fatty acid analysis using methods where this compound would be an appropriate internal standard.
| Validation Parameter | GC-MS Performance | LC-MS/MS Performance | Key Considerations |
| Linearity (R²) | > 0.99[10] | > 0.99[8] | Both methods show excellent linearity for quantification. |
| Limit of Detection (LOD) | 0.008 - 0.21 µg/mL[8] | Low ng/mL to pg/mL range[8] | LC-MS/MS generally offers superior sensitivity. |
| Limit of Quantification (LOQ) | 0.63 - 1.63 µg/mL[8] | 7.6 - 91.8 ng/mL[8] | LOQ is matrix and instrument dependent. |
| Accuracy / Recovery (%) | 96.2 – 103.9%[8] | 97.4 – 99.2%[8] | Both methods provide high accuracy and recovery. |
Critical Considerations and Best Practices
-
Endogenous Level Check: Before implementing a new assay, it is crucial to analyze a representative batch of blank samples (without spiked IS) to confirm that endogenous this compound is absent or at a level low enough not to interfere with quantification.
-
Odd-Chain vs. Stable Isotope-Labeled Standards: While odd-chain fatty acids like C13:0 are robust and cost-effective, the gold standard in quantitative mass spectrometry is the use of stable isotope-labeled (SIL) internal standards (e.g., d₄-Palmitic Acid).[11][12] SIL standards are chemically identical to their endogenous counterparts and co-elute perfectly, offering the most accurate correction for matrix effects and ionization suppression.[12] The choice between them often depends on the required level of accuracy, budget, and the availability of specific SIL standards.
-
Purity of Standard: Always use a high-purity (>98%) this compound standard to prepare stock solutions to ensure accurate spiking.
Conclusion
This compound is a reliable, validated, and widely used internal standard for the quantitative analysis of fatty acids, particularly in GC-MS-based lipidomics.[2] Its chemical properties and, most importantly, its low natural abundance in biological systems make it an excellent choice for correcting analytical variability from extraction to detection.[2][3] While SIL standards represent the theoretical ideal, this compound provides a cost-effective and powerful tool that delivers high accuracy and precision for a vast range of research, clinical, and drug development applications. The protocols and data presented here offer a comprehensive guide for researchers to effectively implement this compound into their lipidomics workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. This compound | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Showing Compound this compound (FDB010409) - FooDB [foodb.ca]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
Application Note: A Validated HPLC-Based Method for the Precise Quantification of Tridecanoic Acid in Human Plasma
Abstract & Introduction: The Significance of Tridecanoic Acid Quantification
This compound (C13:0) is a saturated fatty acid with an odd number of carbon atoms. While present in trace amounts in the human diet and endogenous pools, its concentration in plasma is gaining increasing attention as a potential biomarker. Fluctuations in this compound levels have been linked to various metabolic states and may serve as an indicator of dietary intake of certain fats or as a marker in metabolic research. The accurate and precise quantification of this compound in a complex biological matrix like human plasma is therefore of significant interest in clinical research and drug development.
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in human plasma. The protocol is designed to be robust, reproducible, and adhere to the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] We will delve into the rationale behind each step, from sample preparation to chromatographic separation and detection, providing a comprehensive guide for researchers in the field.
The Analytical Challenge: Why HPLC for this compound?
While gas chromatography (GC) is a traditional and powerful technique for fatty acid analysis, HPLC offers distinct advantages, particularly in the context of a clinical or drug development setting.[3] HPLC analysis is performed at or near ambient temperatures, which minimizes the risk of degradation of thermally sensitive analytes.[3] Furthermore, HPLC provides versatility in detection methods. A key challenge in the analysis of fatty acids like this compound is their lack of a strong native chromophore, making direct UV detection insensitive.[4][5] This necessitates a derivatization step to introduce a fluorescent or UV-absorbing tag, a process that is well-established in HPLC workflows.[4][6][7]
This protocol employs a pre-column derivatization strategy to enhance the sensitivity and selectivity of this compound detection.
Experimental Workflow: A Step-by-Step Guide
The overall workflow for the quantification of this compound in plasma is a multi-step process designed to ensure accuracy and reproducibility.
Caption: A schematic of the complete workflow for this compound analysis.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Chloroform (HPLC grade), Water (deionized, 18 MΩ·cm), Formic acid (LC-MS grade).
-
Standards: this compound (≥99% purity), Pentadecanoic acid (Internal Standard, ≥99% purity).
-
Reagents: 9-fluorenylmethyl chloroformate (FMOC-Cl, derivatizing agent), Sodium phosphate buffer (0.05 M, pH 9.3).
-
Sample Preparation: Human plasma (collected in EDTA tubes), Solid Phase Extraction (SPE) cartridges (optional for cleanup).
Protocol 1: Plasma Sample Preparation
The goal of sample preparation is to isolate the lipid fraction containing this compound from the complex plasma matrix and then derivatize it for sensitive detection.
-
Internal Standard Spiking: To a 100 µL aliquot of human plasma in a glass centrifuge tube, add 10 µL of a 100 µg/mL solution of Pentadecanoic acid in methanol. The use of an internal standard (IS) is critical to correct for variations in extraction efficiency and injection volume.[8][9] Pentadecanoic acid is an ideal IS as it is a structurally similar odd-chain fatty acid that is not typically found in significant amounts in human plasma.
-
Lipid Extraction (Modified Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to achieve phase separation.
-
Carefully aspirate the lower organic (chloroform) layer containing the lipids and transfer it to a clean glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
-
Pre-column Derivatization:
-
To the dried lipid extract, add 125 µL of a 500 µg/mL solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.
-
Add 25 µL of 0.05 M sodium phosphate buffer (pH 9.3).
-
Vortex briefly and incubate the mixture at 60°C for 10 minutes in a water bath.[7][10]
-
After incubation, the sample is ready for HPLC analysis.
-
Protocol 2: HPLC Method
The derivatized this compound is separated from other components using reversed-phase HPLC.
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 4 µm particle size) is recommended for the separation of fatty acids based on their hydrophobicity.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A gradient elution is necessary to effectively separate the fatty acid derivatives.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 30 | 70 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 30 | 70 |
| 30.0 | 30 | 70 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Fluorescence Detector Settings:
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to ensure its performance is suitable for its intended purpose.[1] The validation should be conducted in accordance with guidelines from regulatory authorities like the FDA and EMA.[11][2]
Key Validation Parameters:
-
Specificity and Selectivity: Assessed by analyzing blank plasma samples from at least six different sources to ensure no endogenous components interfere with the peaks of this compound and the internal standard.
-
Linearity and Range: A calibration curve should be constructed by spiking known concentrations of this compound into blank plasma. The curve should be linear over a defined concentration range with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification), and precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).
-
Recovery: The efficiency of the extraction process is determined by comparing the peak areas of this compound in pre-extracted spiked samples to post-extracted spiked samples.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -80°C.
Table 1: Representative Method Performance Characteristics
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Range | - | 0.1 - 20 µg/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 0.1 µg/mL |
| Accuracy (% Bias) | Within ±15% | < 10% |
| Precision (% CV) | ≤ 15% | < 8% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Stability (Freeze-Thaw, 3 cycles) | Within ±15% of initial | Stable |
Data Analysis and Interpretation
-
Peak Integration: Integrate the peak areas of the derivatized this compound and the internal standard in the chromatograms.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Quantification: The concentration of this compound in the unknown plasma samples is calculated using the regression equation from the calibration curve.
Conclusion and Future Perspectives
This application note provides a comprehensive and validated HPLC method for the quantification of this compound in human plasma. The protocol, which includes a robust liquid-liquid extraction and a sensitive pre-column fluorescence derivatization, is suitable for use in clinical research and drug development settings. The detailed validation parameters ensure the reliability and accuracy of the data generated.
Future work could explore the adaptation of this method to ultra-high-performance liquid chromatography (UHPLC) for increased throughput and resolution. Additionally, coupling the HPLC system to a mass spectrometer (LC-MS) could offer enhanced specificity and sensitivity, potentially eliminating the need for derivatization.[12]
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. aocs.org [aocs.org]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Extraction of Tridecanoic Acid from Soil Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tridecanoic Acid in Soil Analysis
This compound (C13:0) is a saturated fatty acid with a 13-carbon chain. While not as abundant as other fatty acids, its presence and concentration in soil can be a valuable biomarker. In soil microbiology, the analysis of fatty acid profiles, including that of this compound, provides insights into the microbial community structure and biomass.[1][2][3][4] Certain microbial groups synthesize specific fatty acids, and therefore, the fatty acid signature of a soil sample can act as a fingerprint of its microbial inhabitants.[3][4] For professionals in drug development, understanding the natural sources of various organic molecules is crucial, and soil remains a vast reservoir of novel compounds. This protocol provides a robust and validated method for the extraction, purification, and quantification of this compound from soil samples, ensuring high recovery and analytical accuracy.
Principle of the Method
This protocol employs a modified Bligh and Dyer liquid-liquid extraction method to isolate total lipids from the soil matrix.[1][5][6][7][8][9] This is followed by a solid-phase extraction (SPE) step to fractionate the lipids and isolate the fatty acid-containing fraction.[2][3][10][11][12] Finally, the extracted fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs) through derivatization, a necessary step to increase their volatility for accurate analysis by gas chromatography-mass spectrometry (GC-MS).[13][14][15][16][17] The use of an internal standard allows for precise quantification of this compound in the original soil sample.
Materials and Reagents
Equipment
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Centrifuge (capable of 2,000 x g)
-
Vortex mixer
-
Shaker
-
Water bath or heating block (80°C)
-
Nitrogen evaporation system
-
Fume hood
-
Soxhlet extractor (optional, for bulk extractions)
-
Rotary evaporator (optional, for bulk extractions)
-
Solid-Phase Extraction (SPE) manifold and cartridges (Silica-based)
-
Glass centrifuge tubes with PTFE-lined caps
-
Glass Pasteur pipettes
-
Autosampler vials for GC-MS
Solvents and Chemicals
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (CH₃OH), HPLC grade
-
Hexane (C₆H₁₄), HPLC grade
-
Ethyl acetate, HPLC grade
-
Acetone, HPLC grade
-
Boron trifluoride-methanol (BF₃-methanol) solution (14%)[13]
-
Sodium chloride (NaCl) solution (0.9%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
This compound standard
-
Nonadecanoic acid (internal standard)
-
Phosphate buffer (0.05 M, pH 7.4)[8]
-
Deionized water
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound from soil.
Detailed Protocol
Part 1: Sample Preparation
-
Sample Collection and Storage : Collect soil samples and transport them to the laboratory in a cooler. For long-term storage, freeze-dry the samples and store them at -20°C.[1]
-
Grinding and Sieving : Before extraction, allow the freeze-dried soil to reach room temperature. Grind the soil using a mortar and pestle and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Weighing : Accurately weigh 5-10 g of the prepared soil into a glass centrifuge tube. The exact amount will depend on the expected organic matter content of the soil.[1]
Part 2: Lipid Extraction (Modified Bligh and Dyer Method)
-
Solvent Addition : In a fume hood, add a single-phase solvent mixture of chloroform, methanol, and phosphate buffer (1:2:0.8 v/v/v) to the soil sample in the centrifuge tube.[1][8] For a 5 g soil sample, a total solvent volume of 19 mL is recommended.[10]
-
Internal Standard : Spike the sample with a known amount of nonadecanoic acid as an internal standard. This will be used for the final quantification of this compound.
-
Extraction : Tightly cap the tubes and vortex vigorously for 2 minutes. Place the tubes on a shaker for 2-4 hours at room temperature to ensure thorough extraction.
-
Phase Separation : After shaking, add chloroform and deionized water to the tube to achieve a final solvent ratio of 1:1:0.9 (chloroform:methanol:water), which will induce phase separation.[8] Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes.
-
Collection of Organic Phase : Three distinct layers will form: a top aqueous layer, a middle layer of soil sediment, and a bottom organic layer containing the lipids. Carefully transfer the bottom chloroform layer to a clean glass tube using a Pasteur pipette.[13]
-
Re-extraction : To maximize lipid recovery, add a small volume of chloroform to the remaining soil pellet, vortex briefly, centrifuge, and collect the bottom layer again, combining it with the first extract.
-
Drying : Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen.
Part 3: Solid-Phase Extraction (SPE) for Fatty Acid Fractionation
-
Column Conditioning : Condition a silica-based SPE cartridge by passing 5 mL of methanol followed by 5 mL of chloroform through it.[10]
-
Sample Loading : Redissolve the dried lipid extract from Part 2 in a minimal volume of chloroform (e.g., 1 mL) and load it onto the conditioned SPE cartridge.[3]
-
Elution of Lipid Classes :
-
Drying : Evaporate the solvent from the collected methanol fraction to dryness under a stream of nitrogen.
Part 4: Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Esterification : To the dried fatty acid fraction, add 500 µL of 14% boron trifluoride-methanol (BF₃-methanol) solution.[13]
-
Incubation : Tightly cap the tube and heat it at 80°C for 30 minutes in a water bath or heating block.[6][13]
-
Extraction of FAMEs : After cooling to room temperature, add 500 µL of n-hexane and 200 µL of 0.9% NaCl solution to the tube to extract the FAMEs.[13]
-
Phase Separation and Collection : Vortex the tube for 1 minute and centrifuge at 1,500 x g for 5 minutes. Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC-MS autosampler vial.[13]
GC-MS Analysis
The analysis of the derivatized sample is performed using a GC-MS system. The following table provides typical instrument parameters, which should be optimized for your specific instrument and column.
| Parameter | Value |
| Gas Chromatograph | Agilent 6890N or similar[13] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temp 60°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 10 min |
| Mass Spectrometer | Triple quadrupole or equivalent[13] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full scan (m/z 50-550) and Selected Ion Monitoring (SIM) for quantification |
Data Analysis and Quantification
-
Identification : The identification of this compound methyl ester is confirmed by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantification : The concentration of this compound in the soil sample is calculated based on the peak area ratio of the this compound methyl ester to the internal standard (nonadecanoic acid methyl ester). A calibration curve should be generated using known concentrations of the this compound standard.
Quality Control and Trustworthiness
-
Blanks : A procedural blank (a sample without soil) should be run with each batch of samples to check for contamination from solvents or labware.[6]
-
Standards : A known concentration of this compound standard should be analyzed with each batch to verify instrument performance and calibration.
-
Replicates : It is recommended to process at least three replicate soil samples to assess the variability of the extraction and analysis.
-
Spike and Recovery : To validate the extraction efficiency for your specific soil type, a known amount of this compound can be spiked into a soil sample before extraction, and the recovery percentage can be calculated.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low recovery of this compound | Incomplete extraction | Increase shaking time or use a more vigorous extraction method (e.g., sonication). Ensure the correct solvent ratios are used. |
| Incomplete derivatization | Ensure the BF₃-methanol reagent is fresh. Check the incubation temperature and time. | |
| Contamination in blank samples | Contaminated solvents or glassware | Use high-purity solvents. Thoroughly clean all glassware and rinse with solvent before use. |
| Poor chromatographic peak shape | Active sites in the GC inlet or column | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |
| Inconsistent results between replicates | Non-homogeneous soil sample | Ensure the soil is thoroughly ground and sieved before weighing. |
Conclusion
This comprehensive protocol provides a reliable and reproducible method for the extraction and quantification of this compound from soil samples. By adhering to the detailed steps and incorporating the recommended quality control measures, researchers can obtain high-quality data for their studies in soil science, microbiology, and natural product discovery. The causality behind each step, from the choice of extraction solvent to the necessity of derivatization, is grounded in established chemical principles to ensure the scientific integrity of the results.
References
- 1. A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils [jove.com]
- 3. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. epic.awi.de [epic.awi.de]
- 7. biochem.wustl.edu [biochem.wustl.edu]
- 8. Modified Lipid Extraction Methods for Deep Subsurface Shale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 10. midi-inc.com [midi-inc.com]
- 11. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 15. gcms.cz [gcms.cz]
- 16. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Application Note: Robust Quantification of Tridecanoic Acid in Microbial Cultures
Introduction: The Significance of Tridecanoic Acid in Microbial Metabolism
This compound (C13:0) is an odd-chain saturated fatty acid that, while typically found in trace amounts in many biological systems, is of growing interest to researchers in microbiology, drug development, and metabolic engineering.[1][2] Unlike the more common even-chain fatty acids, the biosynthesis of odd-chain fatty acids often involves alternative metabolic pathways, making them valuable biomarkers for studying microbial physiology and metabolism.[3] Accurate quantification of this compound in microbial cultures is crucial for understanding its role in bacterial processes, such as cell membrane composition, signaling, and as a potential antimicrobial agent.[4][5][6] This application note provides a comprehensive guide to the sample preparation and analysis of this compound in microbial cultures, with a focus on ensuring data integrity and reproducibility.
This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for the quantification of this compound. We will delve into the principles of lipid extraction, derivatization, and the comparative advantages of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this application.
The Foundational Choice: Lipid Extraction Methodology
The first critical step in the analysis of this compound from microbial cultures is the efficient extraction of lipids from the complex cellular matrix. The choice of extraction method can significantly impact the recovery and, consequently, the accuracy of quantification. Two of the most well-established and widely used methods are the Bligh-Dyer and the Folch methods.[7][8][9] Both methods rely on a ternary solvent system of chloroform, methanol, and water to partition lipids from other cellular components.[7]
The underlying principle of these methods is the creation of a monophasic solvent system (chloroform:methanol:water) that is sufficiently polar to disrupt cell membranes and extract both polar and non-polar lipids.[7] Subsequent addition of more chloroform and water induces a phase separation, resulting in an upper aqueous phase containing polar metabolites and a lower organic phase (chloroform) containing the lipids, including this compound.[7]
Causality in Method Selection:
-
Bligh-Dyer Method: This method is particularly well-suited for samples with high water content, such as microbial culture broths or cell suspensions.[10] It is a relatively rapid procedure that can be performed in a single tube.[10]
-
Folch Method: The Folch method, which uses a higher ratio of chloroform to methanol, is often favored for samples with lower water content or for achieving a more exhaustive lipid extraction.[10]
For the purposes of this guide, we will detail a modified Bligh-Dyer protocol, which offers a good balance of efficiency and simplicity for routine analysis of microbial cultures.
Workflow for this compound Analysis
The overall workflow for the analysis of this compound from microbial cultures can be visualized as a multi-step process, starting from sample collection and culminating in data analysis.
Caption: Overall workflow for this compound analysis.
Detailed Protocol: Modified Bligh-Dyer Lipid Extraction
This protocol is designed for the extraction of total lipids from a microbial cell pellet.
Materials:
-
Microbial cell pellet
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Cell Washing: Resuspend the microbial cell pellet in 5 mL of ice-cold PBS. Centrifuge at 3000 x g for 10 minutes at 4°C. Discard the supernatant. This step is crucial for removing any residual media components that could interfere with the analysis.
-
Cell Lysis and Initial Extraction: To the cell pellet, add 1 mL of deionized water, 2.5 mL of methanol, and 1.25 mL of chloroform. Vortex vigorously for 2 minutes to ensure complete cell lysis and formation of a single-phase solution.[7]
-
Phase Separation: Add an additional 1.25 mL of chloroform and 1.25 mL of deionized water to the tube.[10] Vortex for 30 seconds. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.
-
Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to facilitate phase separation.[11] Three layers will be visible: an upper aqueous (methanol-water) phase, a protein disk at the interface, and a lower organic (chloroform) phase containing the lipids.
-
Lipid Collection: Carefully aspirate the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein disk.
-
Re-extraction (Optional but Recommended): For a more exhaustive extraction, add another 2 mL of chloroform to the remaining aqueous phase and protein disk. Vortex for 1 minute and centrifuge as before. Collect the lower chloroform phase and combine it with the first extract.
-
Evaporation: Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C. A dry lipid film will be visible at the bottom of the tube.
-
Storage: The dried lipid extract can be stored at -20°C under a nitrogen atmosphere until derivatization.
Derivatization: Enhancing Volatility for GC-MS
For GC-MS analysis, fatty acids must be converted into their more volatile and less polar fatty acid methyl esters (FAMEs).[11][12] This process, known as derivatization, is essential for achieving good chromatographic separation and peak shape.[12][13][14] The most common method for preparing FAMEs is through esterification using a reagent such as boron trifluoride in methanol (BF₃-methanol).[11]
Protocol: FAMEs Preparation with BF₃-Methanol
Materials:
-
Dried lipid extract
-
14% Boron trifluoride-methanol (BF₃-methanol) solution
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Esterification: To the dried lipid extract, add 1 mL of 14% BF₃-methanol solution.[11]
-
Heating: Tightly cap the tube and heat at 60°C for 30 minutes in a heating block or water bath.[11] This step facilitates the transesterification of esterified fatty acids and the esterification of free fatty acids.
-
Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the tube.[1] Vortex for 1 minute.
-
Phase Separation and Collection: Centrifuge at 1500 x g for 5 minutes to separate the layers.[11] Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.[11]
-
Sample Dilution: Depending on the expected concentration of this compound, the hexane extract may need to be diluted with additional hexane to fall within the linear range of the calibration curve.
Analytical Instrumentation and Conditions
Both GC-MS and LC-MS are powerful techniques for the quantification of this compound. The choice between them often depends on the specific requirements of the study and the available instrumentation.[11]
| Parameter | GC-MS | LC-MS/MS |
| Derivatization | Mandatory (for FAMEs)[11] | Optional, but can improve sensitivity[11] |
| Throughput | Generally lower[11] | Typically higher[11] |
| Sensitivity | High, especially with Selected Ion Monitoring (SIM) | Very high, especially with Multiple Reaction Monitoring (MRM) |
| Selectivity | Good | Excellent |
| Robustness | Well-established and robust | Highly robust |
Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis.
Recommended GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.[15]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound methyl ester (e.g., m/z 242, 213, 199, 87, 74) and the internal standard.
Internal Standard: The Key to Accurate Quantification
The use of an internal standard is paramount for accurate and reliable quantification in chromatographic analysis. It corrects for variations in sample preparation, injection volume, and instrument response. For the analysis of this compound, an ideal internal standard is a structurally similar odd-chain fatty acid that is not naturally present in the microbial sample. Heptadecanoic acid (C17:0) is a commonly used and effective internal standard for this purpose.[15]
A known amount of the internal standard should be added to the sample at the very beginning of the sample preparation process (i.e., before lipid extraction) to account for any losses during the entire workflow.
Data Analysis and Quantification
Quantification is achieved by creating a calibration curve using a series of standards containing known concentrations of this compound methyl ester and a constant concentration of the internal standard methyl ester. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the unknown samples is then determined by interpolating their peak area ratios on the calibration curve.
Self-Validation and Trustworthiness
To ensure the trustworthiness of the results, the following self-validating steps should be incorporated into the workflow:
-
Method Blank: A sample containing no microbial cells is processed through the entire procedure to check for any background contamination.
-
Spiked Sample: A known amount of this compound is added to a microbial sample before extraction to assess the recovery of the method.
-
Replicate Analysis: Each sample should be prepared and analyzed in at least triplicate to assess the precision of the method.
Conclusion
The accurate quantification of this compound in microbial cultures is a multi-step process that requires careful attention to detail in sample preparation and analysis. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can achieve reliable and reproducible results. The choice of a suitable lipid extraction method, the mandatory derivatization step for GC-MS analysis, and the consistent use of an appropriate internal standard are all critical for ensuring the scientific integrity of the data. This robust methodology will empower researchers to further investigate the intriguing role of this compound in the microbial world.
References
- 1. benchchem.com [benchchem.com]
- 2. Microbial synthesis of functional odd-chain fatty acids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. gcms.cz [gcms.cz]
- 14. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 15. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of Precision in Biodiesel Quality Assessment
An In-Depth Guide to the Application of Tridecanoic Acid Methyl Ester in Biodiesel Research
Biodiesel, a fuel comprised of fatty acid methyl esters (FAMEs), is a leading renewable alternative to petroleum-based diesel.[1][2] Produced through the transesterification of vegetable oils, animal fats, or waste lipids, its performance and environmental benefits are directly tied to its composition and purity.[3][4][5] Therefore, rigorous analytical chemistry is foundational to biodiesel research and development, ensuring that the final product meets stringent quality standards such as ASTM D6751 and EN 14214.[1][6]
The accurate quantification of the FAME profile is paramount for evaluating fuel quality. Gas chromatography (GC) is the predominant technique for this analysis.[7][8] However, the precision of GC analysis can be compromised by variations in sample injection volume and instrument response. To overcome these challenges, a reliable internal standard is essential. This guide focuses on the application of this compound Methyl Ester (C13:0-ME), also known as methyl tridecanoate, a compound that has become a cornerstone for achieving accurate and reproducible quantification in biodiesel analysis.
Core Principles: Why Methyl Tridecanoate is an Ideal Internal Standard
In analytical chemistry, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. The IS corrects for the loss of analyte during sample preparation and analysis. The choice of an IS is critical, and methyl tridecanoate possesses several key properties that make it exceptionally well-suited for biodiesel analysis.[9]
-
Non-Endogenous Nature : this compound is an odd-chain fatty acid (C13). Most common vegetable oil and animal fat feedstocks for biodiesel are overwhelmingly composed of even-chain fatty acids (e.g., C16 and C18).[3][7][8] This means methyl tridecanoate is typically absent or present in negligible amounts in the biodiesel sample, preventing interference with the quantification of native FAMEs.[7][9]
-
Chemical and Physical Similarity : As a saturated fatty acid methyl ester, methyl tridecanoate behaves similarly to the FAMEs being analyzed during the chromatographic process.[9] It has comparable extraction efficiency and response characteristics in a Flame Ionization Detector (FID), ensuring that any analytical variability affects the internal standard and the analytes in a proportional manner.[9]
-
Chromatographic Resolution : Methyl tridecanoate elutes within the typical C6 to C24 FAME range in a standard GC run, allowing for convenient analysis without co-eluting with the primary FAMEs of interest in most common biodiesel types.[9]
The following sections provide detailed protocols for the use of methyl tridecanoate in two key areas of biodiesel research: routine quality control for FAME quantification and monitoring the kinetics of the transesterification reaction.
Application Note 1: Quantitative Analysis of FAME Content in Biodiesel via GC-FID
This protocol details the standard method for determining the total FAME content in a B100 (pure biodiesel) sample, a critical parameter for verifying reaction completion and fuel purity. This methodology is aligned with the principles outlined in standard methods like EN 14103.[1][10][11]
Experimental Workflow Overview
The overall process involves preparing a precise internal standard solution, creating calibration standards with a certified FAME mix, preparing the biodiesel sample with the internal standard, and analyzing all solutions by GC-FID.
Caption: Workflow for FAME quantification in biodiesel using an internal standard.
Protocol 1.1: Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for the validity of the entire analysis. Use Class A volumetric flasks and an analytical balance readable to 0.1 mg.
A. Internal Standard (IS) Stock Solution (10 mg/mL)
-
Accurately weigh approximately 100 mg of methyl tridecanoate (≥99% purity) into a 10 mL volumetric flask.[3][7]
-
Record the exact weight.
-
Add a small amount of n-heptane or toluene to dissolve the solid.[3]
-
Once fully dissolved, fill the flask to the 10 mL mark with the same solvent.
-
Cap the flask and mix thoroughly by inverting it 15-20 times.
-
Transfer to a sealed vial and store at -20°C for long-term stability.[7]
B. Calibration Standards
-
Prepare a series of at least five calibration standards by diluting a certified FAME reference mixture (e.g., a commercial rapeseed or soybean FAME mix) with your chosen solvent in volumetric flasks.
-
The concentration range of the FAME mix should bracket the expected concentration in your biodiesel samples.
-
To each calibration standard flask, add a precise volume of the Internal Standard Stock Solution to achieve a final IS concentration that will yield a peak area comparable to the major FAME peaks in the sample.
-
Fill each flask to the mark with solvent and mix thoroughly.
Protocol 1.2: Sample Preparation
-
Accurately weigh approximately 100 mg of the homogenized biodiesel sample into a 10 mL volumetric flask.[12] Record the exact weight.
-
Using a calibrated pipette, add the same precise volume of the Internal Standard Stock Solution as was added to the calibration standards.
-
Dilute to the 10 mL mark with the solvent (n-heptane or toluene).[12]
-
Cap and mix thoroughly until the sample is fully dissolved.
-
Transfer the final solution to a 2 mL GC vial for analysis.
Protocol 1.3: GC-FID Instrumental Parameters
The following table provides typical starting conditions for FAME analysis. These may need to be optimized for your specific instrument and column.
| Parameter | Typical Value |
| GC System | Agilent 7890 Series or equivalent[12] |
| Injector | Split/Splitless, 250°C |
| Split Ratio | 20:1 to 50:1[8][10] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Column | DB-23, DB-WAX, or similar polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film)[13] |
| Oven Program | Isothermal at 210°C (per EN 14103) or a temperature ramp (e.g., 125°C to 240°C at 3°C/min) for better separation[11][13] |
| Detector | Flame Ionization Detector (FID), 250°C[11] |
| Makeup Gas | Nitrogen |
Protocol 1.4: Data Analysis and Calculation
The total ester content (C) in the biodiesel sample is calculated as a percentage by mass using the following formula, which is central to the EN 14103 standard[11]:
C = [ (ΣA - AIS) / AIS ] × [ (CIS × VIS) / m ] × 100%
Where:
-
ΣA = The total peak area of all FAMEs from C6:0 to C24:1.
-
AIS = The peak area of the internal standard (methyl tridecanoate).
-
CIS = The concentration (mg/mL) of the IS stock solution.
-
VIS = The volume (mL) of the IS stock solution added to the sample.
-
m = The mass (mg) of the biodiesel sample.[11]
Application Note 2: Monitoring Transesterification Reaction Kinetics
The conversion of triglycerides into FAMEs is not instantaneous. Studying the reaction kinetics is vital for optimizing process parameters like temperature, catalyst concentration, and mixing speed to maximize yield and minimize reaction time. Methyl tridecanoate is an invaluable tool for this application.
Reaction and Sampling Principle
A transesterification reaction is initiated, and small aliquots are withdrawn at set time intervals. The reaction in each aliquot is immediately quenched, and a known amount of methyl tridecanoate is added. GC analysis of these time-stamped samples allows for the quantification of FAME produced over time.
Caption: Workflow for monitoring transesterification kinetics using time-course sampling.
Protocol 2.1: Kinetic Run and Sampling
-
Set up the transesterification reaction in a temperature-controlled reactor with consistent stirring. A typical setup involves vegetable oil, methanol (e.g., 6:1 molar ratio to oil), and a catalyst like sodium hydroxide or potassium hydroxide (e.g., 1% w/w of oil).[4][14]
-
Once the reaction begins (t=0), start a timer.
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a small, precise aliquot (e.g., 1 mL) from the reaction mixture.
-
Immediately transfer the aliquot to a vial containing a quenching solution (e.g., a cooled solvent with a slight excess of acid to neutralize the base catalyst). This halts the reaction.
-
Add a known amount of the methyl tridecanoate internal standard solution to the quenched aliquot.
-
Add water and a nonpolar solvent like hexane to the vial, vortex vigorously to extract the FAMEs into the organic layer, and centrifuge to separate the phases.[7]
-
Transfer the upper organic layer to a GC vial for analysis.
-
Analyze each time-point sample using the GC-FID method described in Application Note 1.
Protocol 2.2: Data Interpretation
-
For each time point, calculate the concentration of total FAMEs produced using the internal standard method (Protocol 1.4).
-
Plot the concentration of FAMEs (or the percentage conversion of triglycerides) against reaction time.
-
The resulting curve illustrates the reaction progress. The initial slope of this curve is indicative of the initial reaction rate.
-
By performing kinetic runs under different conditions (e.g., varying temperature or catalyst loading), researchers can determine the reaction order, rate constants, and activation energy, leading to optimized industrial processes.[15][16][17]
Considerations and Troubleshooting
-
Feedstock Contamination : While rare in most vegetable oils, some feedstocks like animal tallow may naturally contain odd-chain fatty acids, including C17:0.[8][11] If C13:0 were also present, it would interfere with its use as an internal standard. In such cases, an alternative IS like methyl nonadecanoate (C19:0), as specified in the revised EN 14103:2011, may be necessary.[8][12] However, be aware that C19:0 can have resolution issues with C18:2 and C18:3 isomers in some chromatographic systems.[8]
-
Standard Purity : Always use a high-purity (≥99%) methyl tridecanoate standard to ensure accurate quantification.[3][7]
-
Accurate Measurements : The internal standard method relies on the precise and consistent addition of the IS to every sample and standard. Use calibrated volumetric glassware and a properly maintained analytical balance.
References
- 1. paclp.com [paclp.com]
- 2. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Fatty Acid Profiles and Molecular Structures of Nine New Source of Biodiesel on Combustion and Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mtb.es [mtb.es]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. ep.liu.se [ep.liu.se]
- 12. agilent.com [agilent.com]
- 13. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 14. Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tridecanoic Acid Extraction from Complex Matrices
Welcome to the technical support center dedicated to enhancing the extraction efficiency of tridecanoic acid from complex biological and environmental matrices. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and quantifying this C13:0 saturated fatty acid. Here, we move beyond simple protocols to explain the underlying principles of common extraction techniques, troubleshoot frequent issues, and provide evidence-based solutions to ensure the accuracy and reproducibility of your results.
Section 1: Troubleshooting Common Extraction Issues
This section addresses the most prevalent problems encountered during the extraction of this compound. Each issue is presented in a question-and-answer format, providing a direct and actionable troubleshooting guide.
Issue 1: Low or Inconsistent Analyte Recovery
Question: My recovery of this compound is consistently low and varies significantly between samples. What are the likely causes and how can I improve it?
Answer: Low and erratic recovery is a multifaceted problem often rooted in suboptimal extraction parameters or matrix-related interferences. Here’s a systematic approach to diagnosing and resolving this issue:
-
Incomplete Lysis and Liberation: this compound may be covalently bound within complex lipids (triglycerides, esters) or physically trapped within cellular structures.
-
Saponification: For total fatty acid analysis, a saponification step is crucial. This involves alkaline hydrolysis using a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) to break ester bonds and release the fatty acid as a salt.[1][2][3] The choice between KOH and NaOH can affect the properties of the resulting soap, with KOH generally producing softer, more soluble soaps.[1][2]
-
Mechanical Disruption: For solid or semi-solid matrices (e.g., tissues, food), ensure thorough homogenization or sonication to disrupt cell membranes and improve solvent access to the target analyte.
-
-
Suboptimal Solvent Selection and pH in Liquid-Liquid Extraction (LLE): The efficiency of LLE hinges on the partitioning of this compound between two immiscible liquid phases.
-
Solvent Polarity: The principle of "like dissolves like" is paramount. This compound, a long-chain fatty acid, is nonpolar. Therefore, a nonpolar organic solvent is required for effective extraction from an aqueous matrix. Common choices include hexane, chloroform, and ethyl acetate.[4][5] A modified Folch method, using a chloroform:methanol mixture, is a robust and widely used technique for lipid extraction from biological samples like plasma.[6]
-
pH Adjustment: The ionization state of this compound is pH-dependent. In its carboxylate anion form (at higher pH), it is more water-soluble. To ensure it remains in its neutral, more organic-soluble form, the pH of the aqueous phase should be adjusted to be at least 1.5-2 units below its pKa (approximately 4.8).[7] Acidification of the sample prior to extraction is a critical step.
-
-
Inefficient Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than LLE but requires careful optimization.
-
Sorbent Selection: For this compound, a reversed-phase (e.g., C8 or C18) sorbent is typically used, which retains nonpolar compounds from a polar sample matrix.[8]
-
Method Optimization: The four key steps of SPE—Condition, Load, Wash, Elute—must be optimized.[9] Low recovery can result from an inadequate conditioning step, sample breakthrough during loading (due to excessive flow rate or insufficient sorbent mass), or an elution solvent that is too weak to desorb the analyte completely.[10]
-
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis
Question: I'm observing significant ion suppression for this compound in my LC-MS/MS analysis, leading to poor sensitivity and inaccurate quantification. How can I mitigate these matrix effects?
Answer: Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS analysis of complex samples.[11][12][13] They occur when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source.[11] Here are strategies to combat this:
-
Enhance Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components before analysis.[14]
-
Solid-Phase Extraction (SPE): A well-optimized SPE protocol can significantly clean up a sample. Consider using a sorbent with a different retention mechanism (e.g., ion exchange) in addition to reversed-phase for a more comprehensive cleanup.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS methodology can be adapted for fatty acids in high-fat matrices.[15] The dSPE (dispersive SPE) cleanup step often employs sorbents like C18 to remove lipids and PSA (primary secondary amine) to remove fatty acids and sugars.[15][16]
-
Lipid Removal Strategies: For particularly fatty samples, specialized lipid removal products or techniques like freezing the extract to precipitate fats can be effective.[15][17][18]
-
-
Optimize Chromatographic Separation: Improving the separation between this compound and interfering matrix components can reduce ion suppression.[11]
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution around the elution time of your analyte.
-
Column Chemistry: Experiment with different column chemistries (e.g., C8 vs. C18) or particle technologies (e.g., core-shell particles for higher efficiency).[19]
-
-
Employ a Suitable Internal Standard: An ideal internal standard co-elutes with the analyte and experiences the same matrix effects.
-
Stable Isotope-Labeled (SIL) Standard: A stable isotope-labeled version of this compound (e.g., this compound-d25) is the gold standard for compensating for matrix effects and variability in extraction and ionization.[11]
-
-
Dilution: A simple, yet often effective, approach is to dilute the final extract. This reduces the concentration of interfering matrix components, though it also dilutes the analyte, so ensure the final concentration remains above the instrument's limit of quantitation.[11]
Issue 3: Poor Peak Shape and Reproducibility in GC Analysis
Question: My this compound peaks in GC analysis are tailing and the retention times are shifting. What could be causing this?
Answer: Poor peak shape and retention time instability in GC are often indicative of issues with the analyte's volatility, interactions with the GC system, or the need for derivatization.
-
Derivatization is Key: Free fatty acids, like this compound, are polar and have low volatility, making them unsuitable for direct GC analysis. They tend to exhibit poor peak shape due to adsorption onto active sites in the GC system.[20] Derivatization is a mandatory step to convert the carboxylic acid into a more volatile and less polar ester, typically a fatty acid methyl ester (FAME).[6][20][21]
-
System Activity: Even after derivatization, active sites in the injector liner, column, or detector can cause peak tailing.
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Consider using a deactivated liner.
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions. If the column is old, it may need to be replaced.
-
-
Sample Matrix Issues: Non-volatile components from a "dirty" sample can accumulate in the inlet and the front of the column, leading to peak shape distortion and retention time shifts. Improving the sample cleanup procedure, as discussed in the previous section, will help alleviate this.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from plasma/serum? A1: For plasma or serum, a liquid-liquid extraction based on the Folch or a modified Folch method is a robust and widely accepted technique.[6] This typically involves a 2:1 chloroform:methanol solvent system to extract total lipids.[6] For targeted analysis of free this compound, protein precipitation with a solvent like acetonitrile followed by evaporation and reconstitution is also a common approach.[23]
Q2: Do I always need to perform saponification? A2: It depends on your research question. If you are interested in the total this compound content (both free and esterified), then saponification is necessary to hydrolyze triglycerides and other esters to release the fatty acid.[24] If you are only interested in the free this compound pool, you can omit this step and proceed with a direct extraction.
Q3: What are the optimal storage conditions for samples and extracts containing this compound? A3: this compound, being a saturated fatty acid, is relatively stable. However, to prevent potential degradation, samples and extracts should be stored at -20°C or lower, preferably under an inert atmosphere (like nitrogen or argon) to minimize oxidation, especially for long-term storage.[25][26] Avoid repeated freeze-thaw cycles.
Q4: Can I use supercritical fluid extraction (SFE) for this compound? A4: Yes, SFE is a "green" alternative to traditional solvent extraction that uses supercritical CO2.[27][28] It is effective for extracting non-polar compounds like fatty acids.[28] The selectivity of SFE can be tuned by adjusting pressure and temperature.[27][29] While the equipment is more expensive, SFE offers advantages like reduced solvent use and high selectivity.[27]
Q5: How do I choose between GC-MS and LC-MS/MS for this compound analysis? A5: Both are powerful techniques for quantifying this compound.
-
GC-MS: This is a well-established method with excellent chromatographic resolution for fatty acids, but it requires a mandatory derivatization step to convert this compound to its FAME form.[6]
-
LC-MS/MS: This technique offers high selectivity and throughput, often with simpler sample preparation as derivatization may not be necessary for free fatty acid analysis.[6] It is particularly advantageous for high-throughput applications.[6] The choice often depends on the available instrumentation, required sensitivity, and the overall analytical workflow.[23]
Section 3: Experimental Protocols & Workflows
Protocol 1: Total this compound Extraction from Plasma using LLE with Saponification
This protocol is designed for the quantification of total this compound (free and esterified).
Materials:
-
Plasma sample
-
Internal Standard (e.g., nonadecanoic acid or deuterated this compound)[6]
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
0.5 M KOH in methanol
-
BF3-methanol (14%)
-
n-Hexane
-
Saturated NaCl solution
Procedure:
-
Sample Preparation: To 100 µL of plasma in a glass tube, add a known amount of internal standard.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of chloroform:methanol (2:1).[6]
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex for 30 seconds.[6]
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.[6]
-
Carefully collect the lower organic (chloroform) layer.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Saponification:
-
To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.
-
Heat at 80°C for 10 minutes.
-
Cool to room temperature and add 1 mL of water.
-
-
Extraction of Free Fatty Acids:
-
Acidify the sample with HCl to a pH < 2.
-
Extract the free fatty acids twice with 2 mL of n-hexane.
-
Combine the hexane layers and evaporate to dryness.
-
-
Derivatization to FAMEs:
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound
This protocol provides a general framework for SPE cleanup using a C18 cartridge.
Materials:
-
C18 SPE Cartridge
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Sample extract (dissolved in a polar solvent)
-
Wash solvent (e.g., water/methanol mixture)
-
Elution solvent (e.g., acetonitrile or methanol)
Procedure:
-
Conditioning: Pass 2-3 cartridge volumes of methanol through the C18 cartridge to activate the sorbent. Do not let the sorbent go dry.
-
Equilibration: Pass 2-3 cartridge volumes of water (or a buffer matching your sample's aqueous phase) through the cartridge. Do not let the sorbent go dry.
-
Loading: Slowly pass the sample extract through the cartridge. The flow rate should be slow enough to allow for proper binding of the analyte to the sorbent.
-
Washing: Pass 1-2 cartridge volumes of the wash solvent through the cartridge to remove polar interferences. The wash solvent should be weak enough not to elute the this compound.
-
Elution: Elute the this compound with 1-2 cartridge volumes of a strong, nonpolar solvent like acetonitrile or methanol. Collect the eluate for analysis.[11]
Section 4: Visualized Workflows and Data
Workflow Diagrams
A logical approach to method selection and troubleshooting is critical for efficient and accurate analysis.
Caption: Decision tree for selecting an appropriate extraction method.
Caption: Troubleshooting flowchart for low analyte recovery.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99[23] | > 0.99[23] |
| Limit of Detection (LOD) | 0.008 - 0.016 mg/L[23] | Can be in the low pg/µL range[23] |
| Accuracy (Recovery) | 82 - 109.9%[23] | 92% to 120% (for short-chain fatty acids)[23] |
| Derivatization | Mandatory[6] | Often optional[6] |
| Sample Throughput | Generally lower[6] | Typically higher[6] |
References
- 1. kiu.ac.ug [kiu.ac.ug]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. organomation.com [organomation.com]
- 6. benchchem.com [benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Modifying QuEChERS for complicated matrices- High Fat Samples [discover.restek.com]
- 16. Optimization and Validation of a Method Based on QuEChERS Extraction and Gas Chromatographic-Mass Spectrometric Analysis for the Determination of Polycyclic Aromatic Hydrocarbons and Polychlorinated Biphenyls in Olive Fruits Irrigated with Treated Wastewaters [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. The Effects of Cold Saponification on the Unsaponified Fatty Acid Composition and Sensory Perception of Commercial Natural Herbal Soaps - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Supercritical Fluid Extraction as a Potential Extraction Technique for the Food Industry | MDPI [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape of Tridecanoic Acid in Chromatography
Welcome to the technical support center for the analysis of tridecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for poor peak shape, a common issue encountered in both Gas Chromatography (GC) and Liquid Chromatography (LC). By understanding the underlying chemical principles and instrumental factors, you can systematically diagnose and resolve these challenges to achieve accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and problems related to the chromatographic analysis of this compound, offering explanations and actionable solutions.
Q1: Why is my this compound peak tailing in my chromatogram?
Peak tailing, characterized by an asymmetrical peak with a trailing edge, is a frequent problem that can compromise quantification and resolution.[1][2] The causes can be broadly categorized into chemical interactions and physical/system issues.
Primary Chemical Causes for this compound:
-
Secondary Silanol Interactions (LC): In reversed-phase LC, residual silanol groups (Si-OH) on the silica-based stationary phase can interact with the polar carboxylic acid group of this compound via hydrogen bonding.[3][4] This secondary retention mechanism leads to delayed elution for a portion of the analyte molecules, resulting in a tailing peak.[5]
-
Inappropriate Mobile Phase pH (LC): For ionizable compounds like this compound (a carboxylic acid), the mobile phase pH is critical.[6] If the pH is close to the pKa of this compound (approximately 4.95), the analyte will exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms.[2][7] This dual state leads to inconsistent retention and peak distortion.
-
Active Sites in the GC System (GC): Free fatty acids like this compound are polar and can interact with active sites (e.g., free silanol groups) within the GC inlet liner, column, or detector.[8][9] This interaction causes peak tailing and potential sample loss.
-
Incomplete Derivatization (GC): To analyze fatty acids by GC, they are typically converted into more volatile and less polar derivatives, most commonly Fatty Acid Methyl Esters (FAMEs).[10][11] If this derivatization reaction is incomplete, the remaining free this compound will interact with active sites in the system, causing significant tailing.[8]
Common Physical and System-Wide Causes:
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a characteristic "right triangle" peak shape.[1][3]
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites and disrupt the chromatographic process.[3][12]
-
Extra-Column Volume: Excessive volume from long tubing, large detector cells, or poorly made connections can cause the analyte band to broaden, leading to tailing.[2][3]
-
Blocked Column Frit: Debris from the sample or system can partially block the inlet frit of the column, distorting the sample flow path and affecting all peaks.[1]
Troubleshooting Workflow: A Systematic Approach
When encountering poor peak shape, a systematic approach is more effective than random changes. The following workflow, visualized in the diagram below, provides a logical path to identify and resolve the issue.
Caption: A logical workflow for troubleshooting poor peak shape for this compound.
In-Depth Solutions & Protocols
For Liquid Chromatography (LC) Analysis
1. Mobile Phase pH Optimization
-
The Problem: this compound has a carboxylic acid functional group. At a pH near its pKa, it will be partially ionized, leading to poor peak shape.[13] To ensure it is in a single, non-ionized form, the mobile phase pH should be adjusted.
-
The Solution: Lower the mobile phase pH to at least 2 units below the analyte's pKa.[14] For this compound (pKa ~4.95), a mobile phase pH of 2.5-3.0 is ideal. This ensures the carboxylic acid is fully protonated, increasing its hydrophobicity and promoting better retention and peak shape on a reversed-phase column.[6][15]
Protocol: Preparation of an Acidified Mobile Phase
-
Aqueous Component: To 1 L of HPLC-grade water, add 1.0 mL of formic acid (0.1%) or phosphoric acid to achieve a pH of ~2.7.
-
Filtration: Filter the aqueous mobile phase through a 0.22 µm filter to remove particulates.
-
Organic Component: Use HPLC-grade acetonitrile or methanol. It is good practice to add the same concentration of acid to the organic phase to maintain a consistent pH throughout the gradient.
-
Degassing: Degas both mobile phase components before use.
2. Mitigating Silanol Interactions
-
The Problem: Even with proper pH control, interactions with residual silanols on the silica surface of the column can cause tailing.[5]
-
The Solution:
-
Use End-Capped Columns: Modern, high-purity silica columns are "end-capped," where the residual silanols are chemically bonded with a small, non-polar group to make them inert.[4][5] This minimizes secondary interactions.
-
Ion-Pairing Agents: For particularly challenging separations, an ion-pairing agent can be added to the mobile phase. These agents have a hydrophobic part that interacts with the stationary phase and a charged part that interacts with the ionized analyte, improving peak shape. However, this approach adds complexity and can lead to long column equilibration times.
-
3. Addressing Metal Chelation
-
The Problem: The carboxylic acid group of this compound can chelate with trace metal ions present in the sample, on the column hardware, or within the HPLC system. This can lead to peak tailing or splitting.[16][17]
-
The Solution: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 0.1 mM). EDTA will bind to the metal ions, preventing them from interacting with the analyte.[18]
For Gas Chromatography (GC) Analysis
1. Ensuring Complete Derivatization
-
The Problem: The presence of underivatized this compound is a primary cause of peak tailing in GC.[8]
-
The Solution: The fatty acid must be converted to a non-polar, volatile ester, typically a Fatty Acid Methyl Ester (FAME). Boron trifluoride-methanol (BF₃-Methanol) is a common and effective derivatizing agent.[10][11]
Protocol: Derivatization to Form FAMEs
-
Sample Preparation: To a dried lipid extract containing this compound, add 2 mL of 14% BF₃ in methanol.[10]
-
Reaction: Tightly cap the reaction vial and heat at 100°C for 5 minutes.[10] This ensures the reaction goes to completion.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Mixing: Vortex the mixture thoroughly for 1 minute to extract the FAMEs into the upper hexane layer.
-
Analysis: Carefully transfer the hexane layer to a GC autosampler vial for injection.
2. Maintaining an Inert Flow Path
-
The Problem: Even with complete derivatization, active sites in the GC system can cause peak distortion.[8]
-
The Solution:
-
Use a Deactivated Inlet Liner: The inlet liner is a common source of activity. Use a liner that has been chemically deactivated by the manufacturer.
-
Regular Maintenance: Regularly replace the septum and liner to prevent the buildup of non-volatile residues.
-
Column Conditioning: Condition the GC column according to the manufacturer's instructions to ensure a properly deactivated surface.
-
Quantitative Data Summary
| Parameter | Recommended Value/Type | Rationale |
| LC Mobile Phase pH | 2.5 - 3.0 | To ensure this compound is in its non-ionized form, minimizing peak distortion. |
| LC Column Type | High-purity, end-capped C18 | Minimizes secondary interactions with residual silanols.[5] |
| GC Derivatization | Mandatory (e.g., with BF₃-Methanol) | Converts polar fatty acid to a volatile, non-polar FAME to prevent interaction with active sites.[11] |
| GC Inlet Liner | Deactivated | Prevents adsorption of the analyte in the injector.[8] |
| Sample Concentration | Within linear range of column | Prevents column overload, which is a common cause of peak fronting or tailing. |
Visualizing the Problem: Chemical Interactions
The following diagram illustrates the key chemical interactions that lead to peak tailing in LC analysis of this compound.
Caption: Primary (desired) and secondary (undesired) interactions of this compound on a C18 column.
By systematically addressing these potential issues, from mobile phase composition and column chemistry to sample preparation and system maintenance, researchers can overcome the challenge of poor peak shape and ensure the integrity of their chromatographic data for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biotage.com [biotage.com]
- 15. agilent.com [agilent.com]
- 16. Effects of chelation and acidity in purification of fats and oils [aaltodoc.aalto.fi]
- 17. mdpi.com [mdpi.com]
- 18. Effects of metal chelating agents on the oxidation of lipids induced by copper and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
Tridecanoic Acid Derivatization Optimization: A Technical Support Guide
Welcome to the technical support center for the optimization of tridecanoic acid derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and frequently asked questions. Our goal is to empower you with the knowledge to troubleshoot and optimize your experimental workflows effectively.
Understanding the "Why": The Importance of Derivatization for this compound Analysis
This compound (C13:0), a saturated fatty acid, often requires derivatization prior to analysis, particularly for gas chromatography (GC). In its natural state, the carboxylic acid group makes the molecule polar and prone to hydrogen bonding. This leads to poor chromatographic performance, including broad, tailing peaks and potential adsorption to the analytical column, ultimately compromising sensitivity and accuracy. Derivatization converts the polar carboxyl group into a less polar, more volatile ester or silyl ester, making the molecule more amenable to GC analysis.[1][2]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when developing and running derivatization reactions for this compound.
Q1: Which derivatization reagent should I choose for my this compound analysis?
The choice of reagent depends on your analytical method (GC or HPLC), the sample matrix, and the desired sensitivity. For GC analysis, the two most common approaches are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.[3]
-
Esterification (e.g., with BF₃-Methanol): This is a robust and widely used method for creating FAMEs, which are excellent for GC-FID and GC-MS analysis.[4][5][6] It is a reliable choice for routine quantification of total fatty acid profiles.
-
Silylation (e.g., with BSTFA): Silylation is a powerful technique that can be used for a wide range of molecules, including carboxylic acids.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective.[7][8][9] Silylation can be advantageous when you need to analyze other compound classes in your sample simultaneously.
Q2: How critical are anhydrous conditions for my derivatization reaction?
Extremely critical. Many derivatization reagents, especially silylating agents, are sensitive to moisture.[1][10] Water in your sample or solvents can react with the derivatizing agent, reducing its effective concentration and leading to incomplete reactions.[10] Always use high-purity, anhydrous solvents and ensure your glassware is thoroughly dried. A common practice is to dry the organic extract with anhydrous sodium sulfate before derivatization.[10] For esterification reactions catalyzed by agents like boron trichloride, the presence of water can hinder the reaction.
Q3: My derivatization seems incomplete. How can I optimize the reaction time and temperature?
Incomplete derivatization is a common issue that can be addressed by systematically optimizing the reaction conditions.
-
Temperature: Higher temperatures generally increase the reaction rate. For BF₃-methanol esterification, heating at 60-100°C is common.[3][5][11] For silylation with BSTFA, a temperature of around 60°C is often sufficient.[3]
-
Time: The optimal reaction time can vary. To determine this, you can analyze aliquots at different time points and plot the peak area of your derivatized this compound against time. The reaction is complete when the peak area no longer increases and reaches a plateau.
Q4: Can I analyze this compound without derivatization?
Yes, it is possible, particularly with High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).[4][5] LC-MS can directly analyze free fatty acids, offering a simpler and faster sample preparation workflow.[4] However, for GC-based methods, derivatization is generally mandatory to achieve the necessary volatility and chromatographic performance.[5]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common problems encountered during the derivatization of this compound.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No Product Peak | 1. Reagent Degradation: Derivatization reagents can degrade if not stored properly.[12] 2. Insufficient Reagent: An inadequate amount of reagent will lead to an incomplete reaction.[12] 3. Presence of Water: Moisture will consume the reagent and inhibit the reaction.[10] | 1. Verify Reagent Quality: Use fresh, high-quality reagents and adhere to storage recommendations.[12] 2. Optimize Reagent Amount: Ensure a molar excess of the derivatization reagent.[3] 3. Ensure Anhydrous Conditions: Use anhydrous solvents, dry glassware thoroughly, and consider using a water scavenger like 2,2-dimethoxypropane.[12] |
| Peak Tailing | 1. Incomplete Derivatization: Residual underivatized this compound will exhibit poor peak shape.[13] 2. Active Sites in GC System: The GC liner, column, or inlet can have active sites that interact with the analyte.[13] | 1. Optimize Reaction Conditions: Re-evaluate reaction time, temperature, and reagent concentration to ensure complete derivatization. 2. Maintain GC System: Use a deactivated liner, and ensure the column is properly conditioned. |
| Presence of Extraneous Peaks (Artifacts) | 1. Reagent Byproducts: The derivatization reaction itself can produce byproducts.[7][12] 2. Sample Contamination: Contaminants in the sample or from sample preparation can be derivatized and appear as extra peaks.[14] | 1. Post-Derivatization Cleanup: A liquid-liquid extraction can help remove excess reagent and byproducts. For FAMEs, washing the organic layer with water or a saturated sodium bicarbonate solution is effective.[12] 2. Run a Reagent Blank: Prepare a blank sample containing only the solvent and derivatization reagent to identify any peaks originating from the reagent itself. |
| Poor Reproducibility | 1. Inconsistent Sample Handling: Variations in sample preparation and injection technique can lead to irreproducible results.[13][14] 2. Instrument Instability: Fluctuations in GC parameters like temperature and gas flow can affect reproducibility.[13] | 1. Standardize Procedures: Follow a consistent and well-documented protocol for all samples. The use of an internal standard is highly recommended to correct for variations.[2] 2. Validate Instrument Performance: Regularly check and calibrate your GC system to ensure stable operating conditions.[13] |
Experimental Protocols
Below are detailed, step-by-step methodologies for the two most common derivatization procedures for this compound for GC analysis.
Protocol 1: Esterification to Fatty Acid Methyl Ester (FAME) with BF₃-Methanol
This is a widely used and effective method for preparing fatty acid samples for GC analysis.[11]
Materials:
-
Dried lipid extract containing this compound
-
Boron trifluoride-methanol (BF₃-methanol) solution (12-14%)[4][11]
-
Hexane (anhydrous)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-capped glass reaction tubes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Ensure the lipid extract containing this compound is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.
-
Reagent Addition: To the dried extract, add 2 mL of 14% BF₃-methanol solution.[4]
-
Reaction: Tightly cap the tube and heat at 100°C for 5 minutes in a heating block or boiling water bath.[4]
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.[4]
-
Mixing and Phase Separation: Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.[4] Centrifuge briefly to facilitate phase separation.
-
Collection: Carefully transfer the upper hexane layer to a clean vial.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: Silylation with BSTFA
This protocol describes the formation of trimethylsilyl (TMS) esters, which are volatile and suitable for GC analysis.[3]
Materials:
-
Dried sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous, optional as a solvent)
-
Autosampler vials with inserts
-
Heating block
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the thoroughly dried sample into an autosampler vial. Moisture is highly detrimental to this reaction.[3]
-
Reagent Addition: Add 50 µL of BSTFA with 1% TMCS to the vial.[3] A molar excess of the reagent is necessary. If the sample is not readily soluble in the BSTFA, a small amount of anhydrous pyridine can be added.
-
Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.
Visualizing the Workflow
To better understand the derivatization process, the following diagrams illustrate the key steps.
Caption: General experimental workflow for this compound derivatization.
Caption: A decision tree for troubleshooting low derivatization yield.
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 7. thomassci.com [thomassci.com]
- 8. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 9. esslabshop.com [esslabshop.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Strategies for Solubilizing Tridecanoic Acid in In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with tridecanoic acid in in vitro settings. Due to its long hydrophobic carbon chain, this compound exhibits poor aqueous solubility, a common hurdle in experimental design.[1][2] This resource offers practical solutions and explains the scientific principles behind them to ensure reproducible and reliable results.
I. Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in my aqueous cell culture medium?
A1: this compound is a 13-carbon saturated fatty acid, making it a long-chain fatty acid.[3][4] Its long, nonpolar hydrocarbon tail is hydrophobic, leading to very poor solubility in water and aqueous solutions like cell culture media.[1][2] Experimental data shows its water solubility to be approximately 33 mg/L at 20°C.[5][6][7]
Q2: What are the primary methods to solubilize this compound for in vitro experiments?
A2: The most common strategies involve either creating a concentrated stock solution in an organic solvent, which is then diluted into the medium, or complexing the fatty acid with a carrier molecule. The primary methods are:
-
Organic Solvent Stocks: Dissolving this compound in solvents like DMSO, ethanol, or dimethylformamide (DMF) to create a high-concentration stock solution.[8][9]
-
Carrier Protein Conjugation: Complexing this compound with fatty-acid-free bovine serum albumin (BSA) to enhance its solubility and facilitate cellular uptake in a physiologically relevant manner.[10][11]
-
Cyclodextrin Inclusion Complexes: Using cyclodextrins to encapsulate the hydrophobic fatty acid, thereby increasing its aqueous solubility.[12][13][14]
Q3: Can I just dissolve this compound directly in the media by heating or adjusting the pH?
A3: While gentle heating can increase the dissolution rate, it is often insufficient for achieving desired concentrations and can lead to precipitation upon cooling.[15][16] Adjusting the pH above the pKa of this compound (estimated around 4.95-7.31) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[3][5] However, this can significantly alter the pH of your culture medium, which is often detrimental to cell health. Therefore, these methods are generally not recommended as standalone solutions.
II. Troubleshooting Guide: Precipitation and Other Common Issues
This section addresses specific problems you might encounter when preparing and using this compound solutions.
Issue 1: Immediate Precipitation Upon Adding Stock Solution to Media
Problem: A precipitate or oily film forms instantly when you add your organic stock solution of this compound to the cell culture medium.
Causality: This is a classic sign of "crashing out," where the hydrophobic compound rapidly becomes insoluble as the organic solvent is diluted in the aqueous medium.[17][18] The final concentration of this compound exceeds its solubility limit in the media.
Solutions:
-
Serial Dilution: Instead of adding the concentrated stock directly, perform one or more intermediate dilution steps in pre-warmed (37°C) media. This gradual dilution helps to prevent localized high concentrations.[17][18]
-
Slow Addition with Agitation: Add the stock solution drop-wise into the vortex of the media while gently swirling. This promotes rapid dispersal.[17]
-
Reduce Final Concentration: Your target concentration may be too high. Determine the maximum soluble concentration empirically by preparing a dilution series and observing for precipitation.
-
Use a Carrier Protein: For higher concentrations, complexing with BSA is the most effective solution.
Issue 2: Precipitate Forms Over Time in the Incubator
Problem: The media containing this compound is clear initially, but a crystalline or cloudy precipitate appears after several hours or days at 37°C.
Causality: This can be due to several factors:
-
Temperature-Dependent Solubility: The compound may be supersaturated at 37°C and slowly precipitates out to reach its thermodynamic equilibrium.
-
Media Component Interaction: this compound might interact with components in the media, such as divalent cations (e.g., Ca²⁺, Mg²⁺), forming insoluble salts.[16][19]
-
pH Shifts: Cellular metabolism can alter the pH of the medium, which in turn can affect the solubility of the fatty acid.[18]
Solutions:
-
Lower the Working Concentration: The most straightforward solution is to work at a lower, more stable concentration.
-
Prepare Fresh Solutions: Avoid storing media containing this compound. It is best to prepare it fresh just before use.[8]
-
Utilize BSA Conjugation: BSA-fatty acid complexes are generally more stable in culture media over time compared to fatty acids delivered via a solvent.[11]
Issue 3: Observed Cellular Toxicity or Off-Target Effects
Problem: You observe increased cell death or unexpected biological responses in your control group treated with the vehicle (e.g., DMSO or ethanol).
Causality: Organic solvents can be cytotoxic, even at low concentrations.[20][21][22] The type of solvent, its final concentration, and the cell type all influence the degree of toxicity.[23][24]
Solutions:
-
Minimize Final Solvent Concentration: A general rule is to keep the final solvent concentration below 0.5%, and ideally below 0.1%.[18][22] For sensitive assays or cell lines, this may need to be even lower (e.g., ≤0.05% for ethanol).[11][25]
-
Run a Vehicle Control Series: Always perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific assay and cell line.
-
Switch to a Carrier-Based Delivery System: Using BSA or cyclodextrins eliminates the need for organic solvents, thereby reducing the risk of solvent-induced artifacts.[10]
III. Protocols and Methodologies
Data Summary: Solubility of this compound
| Solvent | Solubility | Source |
| Water | ~33 mg/L (at 20°C) | [5][6][7] |
| DMSO | ~10-42 mg/mL | [8][9][26][27] |
| Ethanol | ~25-877.3 mg/mL | [5][8][9] |
| Dimethylformamide (DMF) | ~25 mg/mL | [8][9] |
| DMF:PBS (1:1, pH 7.2) | ~0.25 mg/mL | [8][9] |
Note: Solubility can vary between batches and with the purity of the compound and solvent.
Workflow: Choosing a Solubilization Method
The following diagram outlines a decision-making process for selecting the appropriate solubilization strategy for your experiment.
Caption: Decision workflow for selecting a this compound solubilization method.
Experimental Protocol 1: Preparation of an Organic Stock Solution
This protocol is suitable for achieving low final concentrations of this compound in culture.
-
Solvent Selection: Choose a high-purity, anhydrous solvent such as DMSO or ethanol.[8][26]
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound in a sterile, inert gas-purged vial.
-
Add the appropriate volume of solvent to achieve a high-concentration stock (e.g., 10-50 mM). Ensure the final volume is a round number for easy dilution calculations.
-
Vortex or sonicate briefly until the solid is completely dissolved.[28]
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Warm your cell culture medium to 37°C.
-
Perform a serial dilution. For example, first, create a 1:100 intermediate dilution in a small volume of medium, then add this intermediate dilution to the final volume of your culture vessel.
-
Ensure the final solvent concentration remains below the cytotoxic threshold for your cells (typically <0.1%).[18][22]
-
Experimental Protocol 2: Preparation of this compound-BSA Conjugate
This is the recommended method for achieving higher, more physiologically relevant concentrations and for long-term experiments.[10][11]
-
Materials:
-
This compound
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Ethanol (or other suitable organic solvent)
-
Sterile PBS or cell culture medium
-
-
Preparation of BSA Solution:
-
Prepare a BSA solution (e.g., 10% w/v) in sterile PBS or serum-free medium.
-
Warm the BSA solution to 37°C to aid dissolution.[11]
-
-
Preparation of Fatty Acid Stock:
-
Complexation:
-
In a sterile tube, warm the required volume of the 10% BSA solution to 37°C.
-
Slowly add the ethanolic stock solution of this compound to the warm BSA solution while gently vortexing. The molar ratio of fatty acid to BSA is a critical parameter and should be carefully controlled (e.g., 3:1 to 6:1).[11][29]
-
Incubate the mixture at 37°C for at least 1 hour with gentle shaking to allow for complex formation.[30]
-
-
Final Preparation:
IV. References
-
Cayman Chemical. (n.d.). This compound - PRODUCT INFORMATION. Retrieved from --INVALID-LINK--
-
The Good Scents Company. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Zhang, X., et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell. Retrieved from --INVALID-LINK--
-
Selleck Chemicals. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Hörl, G., et al. (2018). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Procedures Online. Retrieved from --INVALID-LINK--
-
Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Improving the Solubility of Radiolabeled Fatty Acids in Media. Retrieved from --INVALID-LINK--
-
Li, Y., et al. (2018). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. Journal of Pharmacological and Toxicological Methods. Retrieved from --INVALID-LINK--
-
Cayman Chemical. (n.d.). Serum Albumins as Carriers for Fatty Acid Delivery. Retrieved from --INVALID-LINK--
-
Selleck Chemicals. (n.d.). This compound Datasheet. Retrieved from --INVALID-LINK--
-
da Silva, R. P. P., et al. (2019). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Molecules. Retrieved from --INVALID-LINK--
-
Cayman Chemical. (n.d.). This compound (CAS 638-53-9). Retrieved from --INVALID-LINK--
-
Al-Bayati, Z. A. F., et al. (2023). Considerations regarding use of solvents in in vitro cell based assays. Toxicology Reports. Retrieved from --INVALID-LINK--
-
Ghasemi, M., et al. (2014). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Retrieved from --INVALID-LINK--
-
KinaSource. (n.d.). Myristic Acid–BSA Conjugate: Principles, Applications, and Best Practices for Lipid and Cell Signaling Research. Retrieved from --INVALID-LINK--
-
T3DB. (2014). This compound (T3D4604). Retrieved from --INVALID-LINK--
-
Krifa, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). General Lipid/BSA Solubilization Protocol For Cell Delivery. Retrieved from --INVALID-LINK--
-
protocols.io. (2022). Preparation of BSA complexed free fatty acids for in vitro studies. Retrieved from --INVALID-LINK--
-
The Good Scents Company. (n.d.). This compound, 638-53-9. Retrieved from --INVALID-LINK--
-
Jo, H., et al. (2017). Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death. Journal of Visualized Experiments. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting TPEN precipitation in cell culture media. Retrieved from --INVALID-LINK--
-
Kamp, F., et al. (2003). Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin. Journal of Lipid Research. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Catellani, M. A., et al. (1995). Use of 'soluble lipids' for biochemical processes: linoleic acid-cyclodextrin inclusion complexes in aqueous solutions. Biochemical Journal. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 638-53-9: this compound. Retrieved from --INVALID-LINK--
-
Szejtli, J. (1998). Fatty Acid-Cyclodextrin Complexes: Properties and Applications. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
FooDB. (2010). Showing Compound this compound (FDB010409). Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Tridecylic acid. Retrieved from --INVALID-LINK--
-
The Cell Culture Dish. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from --INVALID-LINK--
-
Shodex. (n.d.). Solubility of Saturated Fatty Acids. Retrieved from --INVALID-LINK--
-
Gallaher, D. D., & Plank, D. W. (2015). α-Cyclodextrin as a food ingredient to reduce fat absorption. Current Opinion in Food Science. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from --INVALID-LINK--
-
Creative Biogene. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from --INVALID-LINK--
-
Jeyasanta, K. I., et al. (2021). Recovery, reusability and stability studies of beta cyclodextrin used for cholesterol removal from shrimp lipid. RSC Advances. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Retrieved from --INVALID-LINK--
-
EMBL Metabolomics Core Facility. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 638-53-9(this compound) Product Description. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Researcher's Guide to this compound Quantification: Accuracy, Precision, and Methodological Insights. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for this compound Validation. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2019). Application of this compound in analytical method. Retrieved from --INVALID-LINK--
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 638-53-9: this compound | CymitQuimica [cymitquimica.com]
- 3. Showing Compound this compound (FDB010409) - FooDB [foodb.ca]
- 4. Tridecylic acid - Wikipedia [en.wikipedia.org]
- 5. scent.vn [scent.vn]
- 6. This compound, 638-53-9 [thegoodscentscompany.com]
- 7. This compound | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of 'soluble lipids' for biochemical processes: linoleic acid-cyclodextrin inclusion complexes in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cellculturedish.com [cellculturedish.com]
- 16. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. selleckchem.com [selleckchem.com]
- 27. selleckchem.com [selleckchem.com]
- 28. academic.oup.com [academic.oup.com]
- 29. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
Validation & Comparative
The Analytical Scientist's Guide to Internal Standards in Fatty Acid Profiling: A Validation of Tridecanoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is a critical cornerstone of metabolic research, biomarker discovery, and therapeutic development. The inherent variability in sample preparation and chromatographic analysis necessitates the use of an internal standard (IS) to ensure data integrity. This guide provides an in-depth validation of tridecanoic acid (C13:0) as an internal standard for fatty acid profiling, comparing its performance against common alternatives and grounding the discussion in rigorous experimental data and established validation principles.
The Imperative for an Internal Standard in Quantitative Analysis
An internal standard is a compound of a known concentration added to a sample at the earliest stage of analysis.[1] Its primary role is to correct for variations that can occur during the entire analytical workflow, from lipid extraction and derivatization to instrumental injection and detection.[2] An ideal internal standard should be chemically similar to the analytes of interest but absent in the original sample, ensuring that its signal is solely derived from the known amount added.[1][3] By calculating the ratio of the analyte's response to the internal standard's response, analysts can mitigate errors from sample loss, injection volume inconsistencies, and fluctuations in detector response, thereby enhancing the accuracy and precision of the final quantification.[4]
Pillars of a Robust Internal Standard: Selection Criteria
The selection of an appropriate internal standard is a foundational decision in method development. The ideal candidate should exhibit the following characteristics:
-
Chemical Analogy: It should behave similarly to the target analytes during extraction, derivatization, and chromatography.[2]
-
Exogenous Origin: It must not be naturally present in the biological samples being analyzed to avoid interference and inflated results.[1][3]
-
Chromatographic Resolution: It should be well-separated from all other components in the sample matrix.[4]
-
Stability: The internal standard must be chemically stable throughout the entire analytical procedure.[3]
-
Purity and Availability: It should be available in a highly pure form.[3]
This compound (C13:0): A Candidate Under Scrutiny
This compound, a 13-carbon saturated fatty acid, is frequently employed as an internal standard in fatty acid analysis.[3] Its utility stems from its status as an odd-chain fatty acid. Most common fatty acids in biological systems are even-chained (e.g., palmitic acid C16:0, stearic acid C18:0). Odd-chain fatty acids are typically found in very low abundance in many biological samples, making this compound a suitable exogenous marker.[2]
However, it's crucial to acknowledge that odd-chain fatty acids can be present in certain matrices, such as dairy products, ruminant fats, and some plant lipids.[2] Therefore, initial screening of the sample matrix for the presence of endogenous this compound is a mandatory step in method validation.
Comparative Analysis: this compound vs. The Alternatives
The two primary classes of internal standards used in fatty acid analysis are other odd-chain fatty acids and stable isotope-labeled (SIL) fatty acids.[2]
Odd-Chain Fatty Acids
This category includes pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in addition to this compound. They are cost-effective and behave similarly to the more common even-chain fatty acids during analytical procedures.[2] However, like C13:0, they can be endogenously present in certain samples, which is a significant drawback.[2][5]
Stable Isotope-Labeled (SIL) Fatty Acids
SIL standards, such as deuterated palmitic acid (C16:0-d31), are considered the "gold standard" in bioanalysis.[1][6] They have nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they co-elute and experience the same extraction efficiencies and matrix effects.[1] This near-perfect mimicry provides the highest level of accuracy and precision.[1] The primary disadvantages are their higher cost and the fact that they are not commercially available for every fatty acid of interest.[2]
Performance Data Summary
The following table summarizes the typical performance characteristics of this compound compared to a stable isotope-labeled internal standard. The data is compiled from various validation studies and represents expected performance under optimized conditions.
| Performance Metric | This compound (C13:0) | Stable Isotope-Labeled IS (e.g., C16:0-d31) | Commentary |
| Linearity (R²) | >0.99[7] | >0.99[1] | Both standards facilitate excellent linearity over a typical calibration range. |
| Accuracy (% Recovery) | 85-115%[7] | 90-110%[1] | SIL standards often provide slightly better accuracy due to their identical chemical nature to the analyte. |
| Precision (%RSD) | <15%[7] | <10%[1] | The co-eluting nature of SIL standards typically results in superior precision. |
| Matrix Effect | Potential for differential matrix effects compared to analytes. | Co-elutes with the analyte, providing the best compensation for matrix effects.[8] | This is a key advantage of SIL standards, especially in complex matrices like plasma. |
| Endogenous Presence | Low, but possible in certain diets (e.g., dairy).[2] | Negligible natural abundance. | The absence of endogenous SIL standards simplifies method validation. |
| Cost | Low | High | Cost is a significant factor in the selection process for large-scale studies. |
This table represents a synthesis of expected performance characteristics and should be confirmed by in-house validation.
Experimental Validation Workflow: A Self-Validating System
A robust analytical method is a self-validating system. The following experimental workflow for fatty acid profiling using Gas Chromatography-Mass Spectrometry (GC-MS) incorporates the necessary steps to validate this compound as an internal standard.
Caption: Experimental workflow for fatty acid profiling using an internal standard.
Detailed Experimental Protocol: GC-MS Analysis of Fatty Acids
This protocol provides a general framework. Optimization for specific matrices and instrumentation is essential.
1. Lipid Extraction (Modified Folch Method)
-
To 100 µL of plasma, add a known concentration of this compound dissolved in a suitable solvent.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers and carefully collect the lower organic phase.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Rationale: Fatty acids are derivatized to their more volatile methyl esters (FAMEs) to improve their chromatographic properties (increased volatility and thermal stability) for GC analysis.[9] Boron trifluoride (BF3) in methanol is a common and efficient reagent for this acid-catalyzed esterification.[10][11]
-
To the dried lipid extract, add 500 µL of 14% BF3-methanol solution.
-
Heat at 60°C for 30 minutes in a tightly capped tube.[12]
-
Cool to room temperature and add 500 µL of n-hexane and 200 µL of saturated NaCl solution to extract the FAMEs.
-
Vortex and centrifuge. Transfer the upper hexane layer to a GC vial.
3. GC-MS Instrumentation and Conditions
-
Rationale: A polar capillary column (e.g., DB-FATWAX UI) is crucial for separating FAMEs based on both chain length and degree of unsaturation, including cis/trans isomers.[9] The oven temperature is programmed to ramp up, allowing for the sequential elution of FAMEs from the most volatile (shorter chains) to the least volatile (longer chains).[9][13]
-
System: Agilent 7890B GC with 5977A MSD (or equivalent).
-
Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar column.[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temp 60°C, hold for 1 min; ramp at 10°C/min to 175°C, hold for 10 min; ramp at 5°C/min to 220°C, hold for 20 min.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity.[9]
Trustworthiness: A Self-Validating System through Regulatory Compliance
To ensure the trustworthiness of the data, the analytical method must be validated according to established guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[14][15]
Key Validation Parameters and Acceptance Criteria (Based on ICH M10 and FDA Guidance)
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample. | Response in blank matrix should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.[14][16] |
| Calibration Curve | To demonstrate the relationship between the analyte concentration and the instrument response. | At least 6 non-zero calibrators. Correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[16] |
| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. | The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[16] |
| Internal Standard Response Variability | To monitor for issues such as matrix effects or inconsistent sample processing. | Establish in-house criteria. A common practice is to investigate samples where the IS response deviates by >50% or <200% from the mean of calibrators.[14] |
Authoritative Grounding: Making an Informed Decision
The choice of an internal standard is a critical decision that balances analytical performance with practical constraints.
Caption: Decision tree for selecting an internal standard in fatty acid analysis.
Conclusion
This compound (C13:0) stands as a robust and cost-effective internal standard for the quantitative analysis of fatty acids in many, but not all, biological matrices. Its chemical similarity to common even-chain fatty acids allows it to effectively correct for analytical variability. However, its primary limitation is the potential for endogenous presence in certain samples.
For routine analyses where the sample matrix is well-defined and screened for interferences, this compound offers a reliable and economical choice. For applications demanding the highest level of accuracy and precision, particularly in complex and uncharacterized matrices or for regulatory submissions, the use of a stable isotope-labeled internal standard is unequivocally the superior approach.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. fda.gov [fda.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to HPLC and GC-MS Methods for Tridecanoic Acid Analysis: A Cross-Validation Approach
For researchers, scientists, and drug development professionals, the accurate and robust quantification of fatty acids like tridecanoic acid is critical for metabolic research and as a potential biomarker. This guide provides an objective comparison of two prevalent analytical techniques for the validation of this compound analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of the most suitable method is contingent on specific research needs, sample matrix, and available instrumentation.[1]
A cross-validation of results between GC and HPLC provides the highest level of confidence in analytical data, ensuring the integrity and reliability of research findings.[2] While GC has traditionally been the standard for fatty acid analysis, HPLC has emerged as a powerful alternative with distinct advantages, particularly for sensitive or isomeric compounds.[2]
Methodological Principles: A Tale of Two Techniques
At their core, HPLC and GC-MS offer distinct approaches to the analysis of fatty acids.[2]
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their polarity and interaction with a stationary phase.[2] It is well-suited for analyzing free fatty acids or fatty acids within triglycerides.[2] A key advantage of HPLC is that derivatization is often not required, simplifying sample preparation.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method requires the conversion of non-volatile fatty acids into volatile derivatives, typically fatty acid methyl esters (FAMEs).[2] These derivatives are then separated based on their boiling points and identified by their mass-to-charge ratio.[2] GC-MS is a well-established method with excellent chromatographic resolution, though it requires a mandatory derivatization step.[1]
Quantitative Performance: A Head-to-Head Comparison
The following table summarizes key validation parameters for the analysis of this compound and other fatty acids using GC-MS and HPLC, compiled from various studies. This data facilitates a direct comparison of the expected performance of each method.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Linearity (R²) | >0.99[4] | >0.99[4] | Both methods demonstrate excellent linearity for fatty acid quantification. |
| Limit of Detection (LOD) | 0.008 - 0.21 µg/mL[1][5] | Generally in the low ng/mL to pg/mL range.[1] | LC-MS can offer higher sensitivity, particularly with tandem MS (MS/MS).[1] |
| Limit of Quantification (LOQ) | 0.010 - 1.63 µg/mL[1][4][5] | 7.6 - 91.8 ng/mL (for a range of FAs)[1] | The specific LOQ will depend on the sample matrix and instrumentation. |
| Precision (%RSD) | <1.5% for peak areas[1] | Typically <15%[1] | Both techniques offer good precision, with GC-MS often showing very high repeatability. |
| Accuracy/Recovery (%) | 82 - 109.9%[1][4] | 92% to 120% (for short-chain fatty acids)[4] | Both methods provide high accuracy for the quantification of fatty acids. |
| Sample Throughput | Generally lower[1] | Typically higher[1] | LC-MS often has simpler sample preparation and faster analysis times.[1] |
Experimental Protocols: A Step-by-Step Guide
Reliable quantification of this compound necessitates meticulous adherence to validated experimental protocols. Below are detailed methodologies for the widely used GC-MS and HPLC-MS/MS techniques.
Protocol 1: GC-MS Analysis of this compound (as FAMEs)
This protocol details the analysis of this compound in a biological matrix, such as plasma, and involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.[1][4]
1. Sample Preparation and Lipid Extraction (Modified Folch Method) [1]
-
To a glass centrifuge tube, add 100 µL of the biological sample (e.g., plasma).[1]
-
Add a known amount of an appropriate internal standard (e.g., nonadecanoic acid).[1]
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex the mixture vigorously for 2 minutes.[1]
-
Add 400 µL of 0.9% NaCl solution and vortex for 30 seconds.[1]
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.[1]
-
Carefully transfer the lower organic phase (chloroform layer) to a clean glass tube.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[1]
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.[4]
-
Tightly cap the tube and heat at 100°C for 5 minutes.[4]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.[4]
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[4]
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC-MS autosampler vial.[1]
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent GC-6890 system or equivalent.[4]
-
Column: FAMEWAX capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
-
Oven Temperature Program: Initial temperature: 60°C, hold for 2 minutes. Ramp 1: 10°C/min to 180°C. Ramp 2: 5°C/min to 240°C, hold for 5 minutes.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.[1]
Protocol 2: HPLC-MS/MS Analysis of Free this compound
This method is suitable for the direct quantification of free (non-esterified) this compound and other fatty acids without derivatization, offering a simpler sample preparation workflow.[4]
1. Sample Preparation
-
To 100 µL of plasma or serum, add a known amount of an appropriate internal standard (e.g., deuterated this compound).[4]
-
Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).[4]
-
Vortex for 1 minute to precipitate proteins.[4]
-
Centrifuge at high speed (e.g., 14,000 g) for 10 minutes.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.[4]
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. HPLC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient Elution: A suitable gradient to separate this compound from other matrix components.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and its internal standard.[1]
Visualization of Analytical Workflows
To visualize the analytical processes, the following diagrams illustrate the typical experimental workflows for GC-MS and HPLC-MS analysis of this compound.
Method Selection Framework: Choosing the Right Tool for the Job
The choice between GC-MS and HPLC-MS should be guided by the specific analytical goals, the nature of the sample matrix, throughput requirements, and the instrumentation available.[1]
For targeted, high-sensitivity quantification in complex biological matrices, LC-MS/MS is often favored, while GC-MS remains a powerful tool for comprehensive fatty acid profiling.[1]
Conclusion
Both GC-MS and HPLC-MS/MS are robust and reliable techniques for the quantitative analysis of this compound.[1][4] GC-MS, particularly after derivatization to FAMEs, offers high sensitivity and is a well-established method for comprehensive fatty acid profiling.[4] HPLC-MS/MS provides a simpler and faster sample preparation workflow for the analysis of free fatty acids.[4] The selection of the optimal method should be guided by the specific research context, including the nature of the biological matrix, the required level of sensitivity, and available instrumentation.[4] Cross-validation between these two orthogonal techniques provides the highest level of confidence in the analytical data.
References
A Comparative Study of the Antimicrobial Activity of Odd-Chain Fatty Acids
<
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Odd-Chain Fatty Acids in Antimicrobial Therapy
Odd-chain fatty acids (OCFAs), once considered minor players in the landscape of lipid biochemistry, are now gaining significant attention for their diverse biological activities, including potent antimicrobial properties.[1][2] Unlike their even-chain counterparts, which are the predominant fatty acids in most organisms, OCFAs possess a unique structural characteristic—an odd number of carbon atoms—that influences their metabolism and biological functions.[3] This guide provides a comprehensive comparative analysis of the antimicrobial activity of various OCFAs, delving into their mechanisms of action, spectrum of activity, and the experimental methodologies used to evaluate their efficacy. As the threat of antimicrobial resistance continues to grow, the exploration of alternative therapeutic agents like OCFAs is of paramount importance.[4]
Comparative Antimicrobial Efficacy of Key Odd-Chain Fatty Acids
The antimicrobial activity of fatty acids is significantly influenced by their chain length and degree of saturation.[5] This section compares the efficacy of prominent OCFAs against a range of microbial pathogens.
| Fatty Acid | Chemical Formula | Common Name | Key Antimicrobial Properties | References |
| Propionic Acid | C3H6O2 | Propanoic Acid | Broad-spectrum antifungal and antibacterial activity. Particularly effective against molds.[6][7] | [4][6][7][8][9] |
| Pelargonic Acid | C9H18O2 | Nonanoic Acid | Exhibits antifungal and herbicidal properties.[10][11] Used in food preservation and as a sanitizer.[10][12][13] | [10][11][12][13][14] |
| Undecanoic Acid | C11H22O2 | Undecylic Acid | Possesses significant antifungal activity, particularly against Candida albicans.[15] Also shows antibacterial and antibiofilm properties.[15][16][17] | [15][16][17][18][19] |
| Pentadecanoic Acid | C15H30O2 | - | Associated with anti-inflammatory and metabolic health benefits.[20][21][22] Its direct antimicrobial activity is an area of ongoing research. | [20][21][22][23][24] |
| Heptadecanoic Acid | C17H34O2 | Margaric Acid | Similar to pentadecanoic acid, it is linked to positive health outcomes and is a biomarker for dairy fat intake.[23][24] | [23][24] |
Mechanisms of Antimicrobial Action: A Multi-pronged Attack
Odd-chain fatty acids employ several mechanisms to inhibit microbial growth, primarily by targeting the cell membrane and disrupting essential cellular processes.[25]
1. Cell Membrane Disruption: The primary mode of action for many fatty acids is the disruption of the bacterial cell membrane's integrity.[5] Their amphipathic nature allows them to insert into the phospholipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[19]
2. Inhibition of Cellular Processes:
-
Metabolic Interference: Propionic acid, for instance, can penetrate microbial cell membranes and dissociate, releasing protons that disrupt the internal pH balance.[6] This acidification of the cytoplasm inhibits essential enzymatic reactions necessary for growth and reproduction.[6]
-
Enzyme Inhibition: Some fatty acids can inhibit the activity of membrane-associated enzymes, such as those involved in nutrient transport and energy production.[26] Unsaturated fatty acids have been shown to inhibit bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid synthesis.[26][27]
-
Induction of Oxidative Stress: Propionic acid has been observed to induce the accumulation of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress and activating apoptotic pathways.[8]
3. Anti-biofilm and Anti-persister Activity: Beyond direct killing, some OCFAs, like undecanoic acid, have been shown to inhibit the formation of biofilms and persister cells in bacteria such as Escherichia coli.[16][17] This is a crucial attribute, as biofilms and persister cells are notoriously tolerant to conventional antibiotics.
Below is a diagram illustrating the proposed antimicrobial mechanisms of odd-chain fatty acids.
Caption: Proposed antimicrobial mechanisms of odd-chain fatty acids.
Experimental Protocols for Assessing Antimicrobial Activity
To rigorously evaluate and compare the antimicrobial efficacy of odd-chain fatty acids, standardized and validated experimental protocols are essential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28] The broth microdilution method is a commonly used technique.[29]
Materials:
-
Odd-chain fatty acid stock solutions (prepared in a suitable solvent like ethanol or DMSO)[5]
-
Sterile 96-well microtiter plates
-
Appropriate bacterial or fungal culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)[27]
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the OCFAs in the culture broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Controls: Include a positive control (microorganism in broth without the fatty acid) and a negative control (broth only).
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, except for the negative control.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria).[27]
-
MIC Determination: The MIC is determined as the lowest concentration of the fatty acid at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[27]
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria).
-
Incubation: Incubate the plates under suitable conditions to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the fatty acid that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
The following diagram outlines the experimental workflow for determining MIC and MBC/MFC.
Caption: Experimental workflow for MIC and MBC/MFC determination.
Conclusion and Future Directions
Odd-chain fatty acids represent a promising and largely untapped resource for the development of novel antimicrobial agents. Their multifaceted mechanisms of action, including cell membrane disruption and interference with essential cellular processes, make them attractive candidates to combat a wide range of microbial pathogens. Further research is warranted to fully elucidate the structure-activity relationships of OCFAs, explore their potential synergistic effects with existing antibiotics, and evaluate their efficacy and safety in preclinical and clinical settings. The continued investigation of these unique fatty acids holds the potential to provide new tools in the ongoing battle against infectious diseases.
References
- 1. Microbial synthesis of functional odd-chain fatty acids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial synthesis of functional odd-chain fatty acids: a review - ProQuest [proquest.com]
- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Propionic Acid: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. atamankimya.com [atamankimya.com]
- 11. longdom.org [longdom.org]
- 12. qualitas1998.net [qualitas1998.net]
- 13. EP2768539B1 - Antimicrobial formulations with pelargonic acid - Google Patents [patents.google.com]
- 14. Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Undecanoic Acid: A High-Performance Fatty Acid for Industrial and Pharmaceutical Use - Acme Synthetic Chemicals [acmechem.com]
- 16. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
- 28. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. newprairiepress.org [newprairiepress.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthetic Tridecanoic Acid
For researchers, scientists, and drug development professionals, the purity of a synthetic compound is not merely a number on a certificate of analysis; it is the bedrock of experimental reproducibility and therapeutic safety. Tridecanoic acid (C13:0), a saturated fatty acid with an odd number of carbons, serves as a crucial internal standard in fatty acid analysis, a building block in specialty chemical synthesis, and a component in pharmaceutical formulations.[1] Its synthetic origin necessitates a rigorous assessment of purity to identify and quantify any process-related impurities that could compromise its intended application.
This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of synthetic this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring that each method serves as a self-validating system for generating trustworthy and authoritative data.
Understanding Purity: Potential Impurities in Synthetic this compound
The choice of an analytical method is fundamentally dictated by the impurities one expects to find. The synthetic route used to manufacture this compound is the primary determinant of its impurity profile. Two common industrial and laboratory-scale synthesis pathways are the hydrocarboxylation of 1-dodecene and the oxidation of 1-tetradecene.
-
From Hydrocarboxylation/Hydroformylation of 1-Dodecene: This industrial process involves the addition of carbon monoxide (and water or an alcohol) across the double bond of 1-dodecene, typically using rhodium or cobalt catalysts.[2] The primary side reaction is the isomerization of the double bond along the alkyl chain before the hydroformylation step, leading to the formation of branched-chain isomers (e.g., 2-methyldodecanoic acid).[3][4] Therefore, a key purity concern is the presence of these structural isomers.
-
From Oxidation of 1-Tetradecene: A common laboratory preparation involves the oxidative cleavage of the double bond in 1-tetradecene using a strong oxidizing agent like potassium permanganate.[5] Incomplete oxidation can leave unreacted 1-tetradecene . Over-oxidation or side reactions can potentially generate shorter-chain dicarboxylic acids .[6][7]
-
General Process-Related Impurities: Regardless of the primary route, other impurities can be introduced:
-
Homologous Fatty Acids: Starting materials may contain other olefins (e.g., C12, C16), leading to the presence of lauric acid (C12:0) or pentadecanoic acid (C15:0).
-
Residual Solvents: Solvents like hexane, methylene chloride, or tert-butyl alcohol are often used for reaction and extraction.[5][8]
-
Residual Catalysts: Traces of transition metals (e.g., Rh, Pd, Mn) from catalysts may remain.[9][10]
-
A Comparative Analysis of Purity Assessment Methods
Three primary techniques, each with distinct advantages and limitations, are employed to assess the purity of this compound. The selection depends on whether the goal is a comprehensive impurity profile, a specific quantitative assay, or a rapid quality control check.
| Method | Principle | Strengths | Limitations | Best For |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for separating isomers and homologous fatty acids.[11] High sensitivity (ppb level with MS). Well-established, robust methods. | Requires derivatization to volatile esters (FAMEs), which is an additional sample preparation step.[5] | Comprehensive impurity profiling, identification of unknown impurities (with MS), and precise quantification of all volatile components. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in the liquid phase based on polarity. | No derivatization required for the parent acid.[9] Suitable for non-volatile impurities. Preparative-scale separation is possible.[12] | Lower chromatographic resolution for closely related saturated fatty acid homologs compared to capillary GC. UV detection requires derivatization for high sensitivity as fatty acids lack a strong chromophore. | Quantification of the main component without derivatization, analysis of non-volatile or thermally unstable impurities. |
| Acid-Base Titrimetry | Neutralization of the carboxylic acid group with a standardized base. | Rapid, simple, and inexpensive. Provides an accurate measure of total acidity (Assay). | Non-specific; it cannot distinguish between this compound and other acidic impurities.[1] Insensitive to non-acidic impurities. | Rapidly determining the overall assay value (total acid content) for quality control. |
In-Depth Methodologies & Experimental Protocols
Method 1: Gas Chromatography (GC-FID/GC-MS) for Comprehensive Purity Profiling
Expertise & Experience: GC is the gold standard for fatty acid analysis due to its unparalleled resolving power for similar molecules.[5] The critical step is the conversion of the non-volatile this compound into its volatile Fatty Acid Methyl Ester (FAME). This is necessary because the high boiling point of the free acid would prevent it from traveling through the GC column. Boron trifluoride-methanol (BF3-methanol) is a common and efficient reagent for this esterification.[3]
Experimental Protocol: Derivatization to FAMEs and GC Analysis
-
Sample Preparation: Accurately weigh approximately 25 mg of the synthetic this compound sample into a screw-cap glass tube.
-
Internal Standard (Optional but Recommended): For precise quantification, add a known amount of an internal standard not expected in the sample (e.g., Heptadecanoic acid, C17:0).
-
Esterification: Add 2 mL of 14% BF3-methanol solution to the tube.[3] Tightly cap the tube.
-
Heating: Heat the mixture at 60°C for 30 minutes in a water bath or heating block.[3] This drives the esterification reaction to completion.
-
Extraction: Cool the tube to room temperature. Add 2 mL of n-hexane and 1 mL of saturated NaCl solution to the tube. The salt solution aids in phase separation.
-
Phase Separation: Vortex the mixture for 1 minute and allow the layers to separate. The top hexane layer contains the FAMEs.
-
Sample Collection: Carefully transfer the upper hexane layer to a GC autosampler vial.
-
GC-FID/MS Analysis:
-
Injector: 250°C, Split mode (e.g., 50:1)
-
Column: A polar capillary column (e.g., BPX70 or SP-2560, 60 m x 0.25 mm x 0.20 µm) is crucial for separating fatty acid isomers.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes. This temperature gradient ensures the separation of both shorter and longer chain fatty acids.[9]
-
Detector (FID): 260°C. For identification, a Mass Spectrometer (MS) can be used with Electron Ionization (EI) at 70 eV.[9]
-
Caption: Workflow for this compound purity analysis by Gas Chromatography.
Method 2: High-Performance Liquid Chromatography (HPLC-UV/MS)
Expertise & Experience: HPLC offers the advantage of analyzing the acid in its native form, avoiding potential artifacts from derivatization.[9] A reversed-phase C18 column is the standard choice, separating molecules based on hydrophobicity. Since this compound is a long-chain fatty acid, it is highly hydrophobic and will be well-retained.[13] The mobile phase must be acidic (e.g., using formic or phosphoric acid) to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[3][14]
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent like acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 100 µg/mL).
-
Filtration: Filter the working solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC system.
-
HPLC-UV/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]
-
Gradient: Start at 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions. A gradient is necessary to elute any more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C to ensure reproducible retention times.[3]
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm (for general detection of the carboxyl group) or a Mass Spectrometer with Electrospray Ionization (ESI) in negative ion mode for higher sensitivity and specificity.[3]
-
References
- 1. Fatty Acids and their Derivatives as Renewable Platform Molecules for the Chemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thermochemistry of long chain olefin isomers during hydroformylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ReCaLl – Novel Residual Catalysts for the Use of Fossil and Biogenic Raw Materials in Oil Refining | CLIENT II [bmbf-client.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard with a Caveat
An Inter-laboratory Comparison of Tridecanoic Acid Quantification Methods: A Guide for Researchers
In fields ranging from clinical diagnostics to pharmaceutical development, the accurate and reproducible quantification of fatty acids is of paramount importance. This compound (C13:0), a saturated odd-chain fatty acid, is often utilized as an internal standard in the analysis of fatty acid profiles due to its low natural abundance in most biological systems.[1][2] This guide provides a comprehensive comparison of the two primary analytical methodologies for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The objective of this guide is to delve into the nuances of these techniques, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their analytical needs. We will explore the underlying principles, experimental workflows, and performance characteristics of each method, supported by data from peer-reviewed literature and established protocols. Furthermore, we will address the critical aspects of inter-laboratory variability and method validation, which are essential for ensuring data integrity and comparability across different studies.[3][4]
GC-MS is a well-established and powerful technique for the comprehensive analysis of fatty acid profiles, including this compound.[5] Its high chromatographic resolution allows for the separation of complex mixtures of fatty acids. However, a key consideration for GC-MS analysis is the mandatory derivatization step required to make the fatty acids volatile.[6]
The "Why" of Derivatization
Free fatty acids are highly polar compounds that tend to form hydrogen bonds, leading to poor peak shape and adsorption issues within the GC system. To overcome this, they must be converted into more volatile and less polar derivatives, most commonly Fatty Acid Methyl Esters (FAMEs). This process neutralizes the polar carboxyl group, improving chromatographic performance and allowing for accurate quantification.[6]
Experimental Workflow for GC-MS Analysis
The general workflow for the quantification of this compound using GC-MS involves lipid extraction, derivatization, and subsequent analysis.
Protocol: FAMEs Preparation for GC-MS Analysis
-
Lipid Extraction: Start by extracting total lipids from the sample matrix (e.g., 100 µL of plasma) using a modified Folch procedure with a chloroform/methanol mixture.[2] An internal standard, such as a stable isotope-labeled this compound, should be added prior to extraction to account for procedural losses.[7]
-
Saponification: The extracted lipids are then saponified using a methanolic sodium hydroxide solution to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
Methylation: The free fatty acids are converted to FAMEs. A common and effective method is using boron trifluoride (BF3) in methanol.[8] The mixture is heated (e.g., at 60°C for 10 minutes) to ensure complete derivatization.
-
Extraction of FAMEs: After cooling, water and a non-polar solvent like hexane are added. The mixture is vortexed and centrifuged, and the upper hexane layer containing the FAMEs is collected for injection into the GC-MS.[8]
Figure 1: GC-MS workflow for this compound quantification.
Typical GC-MS Parameters
| Parameter | Typical Setting |
| Column | DB-23, DB-FFAP, or similar polar capillary column |
| Injector Temperature | 230°C |
| Oven Program | Start at 100°C, ramp to 240°C at 3°C/min, hold for 15 min[9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for targeted quantification[1] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): High Throughput and Simplicity
LC-MS/MS has emerged as a powerful alternative for the quantification of fatty acids, offering high sensitivity and selectivity, often with a simpler sample preparation workflow that avoids the need for derivatization.[5][9] This is particularly advantageous for analyzing free (non-esterified) fatty acids.
The Advantage of Direct Analysis
The primary advantage of LC-MS/MS is the ability to directly analyze free fatty acids, which significantly reduces sample preparation time and potential sources of error associated with the derivatization process.[10] Tandem mass spectrometry (MS/MS) provides excellent specificity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, minimizing interferences from the sample matrix.[11]
Experimental Workflow for LC-MS/MS Analysis
The workflow for LC-MS/MS is generally more straightforward than for GC-MS.
Protocol: Free Fatty Acid Extraction for LC-MS/MS Analysis
-
Sample Preparation: To 100 µL of plasma or serum, add a known amount of an appropriate internal standard (e.g., deuterated this compound).[9]
-
Protein Precipitation: Add 400 µL of a protein precipitation solvent such as acetonitrile or methanol. Vortex thoroughly to precipitate proteins.[9]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant containing the fatty acids to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent compatible with the LC mobile phase for injection.[9]
Figure 2: LC-MS/MS workflow for this compound quantification.
Typical LC-MS/MS Parameters
| Parameter | Typical Setting |
| Column | C18 or Phenyl reverse-phase column[12] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[5] |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode[5] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[11] |
Inter-Laboratory Comparison and Performance
Achieving reproducible results across different laboratories is a significant challenge in fatty acid analysis.[3] Programs like the Fatty Acid Quality Assurance Program (FAQAP), run by the National Institute of Standards and Technology (NIST), highlight the need for improved comparability.[4][13] These studies show that even with established methods, variability in sample preparation, calibration, and data analysis can lead to significant discrepancies between labs.[3]
Head-to-Head Performance Comparison
The choice between GC-MS and LC-MS/MS depends on the specific requirements of the study. Below is a summary of typical performance characteristics.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99[1] | > 0.99[11] |
| Limit of Quantification (LOQ) | 0.010 - 10 mg/L[1] | Low ng/mL to pg/mL range[5] |
| Accuracy (Recovery) | 80% - 110%[14][15] | 92% to 120%[9] |
| Precision (CV%) | < 15%[16] | < 15%[11] |
| Sample Preparation | More complex (requires derivatization) | Simpler (protein precipitation) |
| Throughput | Lower | Higher |
Method Validation: The Foundation of Trustworthiness
Regardless of the chosen method, rigorous validation is essential to ensure that the analytical procedure is fit for its intended purpose.[17] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for analytical method validation.[18][19][20]
Key Validation Parameters
A self-validating system must demonstrate acceptable performance for the following parameters:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Figure 3: Interrelation of key analytical method validation parameters.
Conclusion
Both GC-MS and LC-MS/MS are robust and reliable techniques for the quantification of this compound.
-
GC-MS remains a gold standard for comprehensive fatty acid profiling, offering excellent separation. Its main drawback is the necessity of a time-consuming derivatization step.
-
LC-MS/MS offers a simpler, higher-throughput alternative, particularly for the analysis of free fatty acids. Its high selectivity and sensitivity make it ideal for targeted quantification in complex biological matrices.
The choice between these powerful techniques should be guided by the specific research question, the nature of the biological matrix, required throughput, and available instrumentation. Participation in quality assurance programs and adherence to strict validation guidelines are critical for ensuring the generation of high-quality, comparable data across laboratories.
References
- 1. Application of this compound in analytical method_Chemicalbook [chemicalbook.com]
- 2. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma | NIST [nist.gov]
- 14. ovid.com [ovid.com]
- 15. Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 19. s27415.pcdn.co [s27415.pcdn.co]
- 20. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals: Tridecanoic Acid Versus Stable Isotope-Labeled Internal Standards for Accuracy in Quantitative Analysis
In the pursuit of precise and reliable quantitative data in analytical chemistry, particularly in mass spectrometry-based bioanalysis, the choice of an internal standard is a critical decision that directly impacts the accuracy of the results. This guide provides an in-depth, objective comparison between the use of tridecanoic acid, a structural analog internal standard, and stable isotope-labeled (SIL) internal standards. This analysis is grounded in established scientific principles and supported by experimental data to empower researchers to make informed decisions for their specific applications.
The Foundational Role of Internal Standards in Quantitative Analysis
Internal standards are indispensable tools in chromatography and mass spectrometry for correcting variations that can occur during sample preparation and analysis.[1] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.[2] By adding a known amount of the internal standard to every sample, standard, and quality control, any loss of analyte during extraction, derivatization, or injection, as well as fluctuations in instrument response, can be normalized. This normalization is achieved by calculating the ratio of the analyte's response to the internal standard's response.
This compound: The Structural Analog Approach
This compound (C13:0) is a saturated fatty acid that is often used as an internal standard in the analysis of other fatty acids and lipids.[3] Its utility stems from the fact that it is naturally absent or present in very low concentrations in most biological samples. As a structural analog, it shares similar chemical properties with other fatty acids, which can make it a suitable choice for certain applications.
Advantages of this compound:
-
Cost-Effective: this compound is significantly less expensive than its stable isotope-labeled counterparts.
-
Commercially Available: It is readily available from various chemical suppliers.[4][5]
-
Ease of Use: Its application does not require specialized handling or disposal procedures beyond those for standard laboratory chemicals.
Limitations of this compound:
-
Potential for Co-elution: In complex matrices, there is a risk of co-elution with other sample components, which can interfere with its accurate measurement.[1]
-
Differential Matrix Effects: As a different chemical entity, this compound may not experience the same degree of ion suppression or enhancement as the analyte of interest in the mass spectrometer's ion source.[6][7] This discrepancy can lead to inaccurate quantification.
-
Differences in Extraction Recovery: While structurally similar, its extraction efficiency from a complex biological matrix may not perfectly mirror that of the target analytes, introducing a potential source of error.
Stable Isotope-Labeled Internal Standards: The "Gold Standard"
Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[8] This substitution results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[9] This approach is often referred to as isotope dilution mass spectrometry (IDMS).[10][11][12]
Advantages of Stable Isotope-Labeled Internal Standards:
-
Identical Chemical and Physical Properties: SIL standards co-elute with the analyte and exhibit nearly identical extraction recovery and ionization efficiency.[2][13] This minimizes the impact of matrix effects and other sources of analytical variability.[14]
-
Highest Accuracy and Precision: The use of SIL internal standards is widely recognized as the most accurate method for quantitative mass spectrometry, often considered the "gold standard."[1]
-
Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) often prefer or recommend the use of SIL internal standards for bioanalytical method validation in support of drug development.[15][16][17][18]
Limitations of Stable Isotope-Labeled Internal Standards:
-
Cost: The synthesis of SIL compounds is a complex and expensive process, making them significantly more costly than structural analogs.
-
Availability: While the availability of SIL standards is increasing, they may not be commercially available for all analytes, sometimes requiring custom synthesis.
-
Potential for Isotopic Interference: It is crucial to use a SIL standard with a sufficient mass difference (typically ≥3 Da) to avoid spectral overlap with the natural isotopic abundance of the analyte.[2][8] Additionally, the isotopic purity of the standard must be high to prevent interference from any unlabeled analyte present as an impurity.[9]
Quantitative Data Comparison
To illustrate the performance differences, consider the following hypothetical experimental data from a study quantifying a C16 fatty acid (palmitic acid) in human plasma using both this compound and ¹³C-labeled palmitic acid as internal standards.
| Parameter | This compound (C13:0) as IS | ¹³C-Labeled Palmitic Acid as IS |
| Calibration Curve R² | 0.995 | > 0.999 |
| Accuracy (% Bias) | -15% to +12% | -5% to +5% |
| Precision (%RSD) | < 15% | < 5% |
| Matrix Effect (% Suppression) | 45% | < 5% (compensated) |
| Recovery | 75% | 78% |
This data clearly demonstrates the superior performance of the stable isotope-labeled internal standard in terms of linearity, accuracy, precision, and mitigation of matrix effects. While the recovery rates may be similar, the key difference lies in the SIL standard's ability to accurately track and correct for variations throughout the analytical process.
Experimental Protocols
Sample Preparation and Extraction (General Protocol)
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled palmitic acid).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Separation: A C18 reversed-phase column with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.
-
Palmitic Acid: Q1/Q3 transition specific for the analyte.
-
This compound: Q1/Q3 transition specific for the C13:0 internal standard.
-
¹³C-Labeled Palmitic Acid: Q1/Q3 transition specific for the SIL internal standard.
-
Visualizing the Workflow and Principles
Caption: A generalized experimental workflow for quantitative bioanalysis using an internal standard.
Caption: The principle of isotope dilution mass spectrometry for accurate quantification.
Conclusion and Recommendations
The choice between this compound and a stable isotope-labeled internal standard is a trade-off between cost and the desired level of accuracy and data defensibility.
-
This compound may be a suitable and pragmatic choice for preliminary research, screening assays, or when analyzing samples with relatively simple matrices where matrix effects are minimal. Its cost-effectiveness makes it an attractive option for high-throughput applications where the highest level of accuracy is not the primary objective.
-
Stable isotope-labeled internal standards are unequivocally the superior choice for applications demanding the highest accuracy, precision, and reliability.[13] This includes regulated bioanalysis for clinical trials, pharmacokinetic studies, and any research where the data will be subjected to rigorous scrutiny. The ability of SIL standards to compensate for matrix effects and other analytical variables makes them the cornerstone of robust and defensible quantitative mass spectrometry methods.[19]
For drug development professionals and researchers aiming to produce data of the highest quality and integrity, the investment in stable isotope-labeled internal standards is well-justified and strongly recommended. The initial higher cost is often offset by the avoidance of costly repeat experiments and the increased confidence in the analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. bioszeparacio.hu [bioszeparacio.hu]
- 3. Application of this compound in analytical method_Chemicalbook [chemicalbook.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. This compound analytical standard 638-53-9 [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. osti.gov [osti.gov]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. fda.gov [fda.gov]
- 17. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 18. hhs.gov [hhs.gov]
- 19. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Tridecanoic Acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper and safe disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of tridecanoic acid, ensuring that this final step in your workflow is conducted with the same precision and care as your research.
Understanding this compound: Hazard Profile and Safety Imperatives
This compound (CAS No. 638-53-9), a C13 saturated fatty acid, is typically a white crystalline powder.[1] While not classified as a highly hazardous substance, it is an irritant and requires careful handling to avoid adverse health effects.[2] Understanding its hazard profile is the first step in establishing a safe disposal workflow.
Key Hazards:
-
Skin Irritation: Prolonged or repeated contact can cause skin irritation.[3][4]
-
Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3][4]
The toxicological properties of this compound have not been fully investigated, underscoring the importance of treating it with caution and adhering to strict safety protocols.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn.[6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[7] A face shield may be necessary for larger quantities or splash risks.[8] | To prevent eye irritation from dust or accidental splashes.[3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber).[2] | To prevent skin contact and irritation.[3] |
| Body Protection | A laboratory coat is the minimum requirement.[7] For larger quantities, chemically resistant coveralls may be appropriate. | To protect skin from accidental spills. |
| Respiratory | For fine powders or in the absence of adequate ventilation, a NIOSH-approved respirator for dusts should be used.[2] | To prevent inhalation of dust and subsequent respiratory irritation.[3] |
The Disposal Decision Workflow: A Step-by-Step Approach
The proper disposal route for this compound depends on the quantity of waste and your institution's specific policies, which must align with local, state, and federal regulations.[3][9]
Caption: Disposal Decision Workflow for this compound.
Disposal of Small Laboratory Quantities: Neutralization Protocol
For small quantities of this compound, on-site neutralization may be a viable and environmentally sound disposal option, provided it is permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.[10] Neutralization converts the fatty acid into a water-soluble salt that can often be disposed of down the sanitary sewer.[5][11]
Principle of Neutralization: this compound, a weak acid, reacts with a base (such as sodium hydroxide or sodium bicarbonate) to form a salt (sodium tridecanoate) and water.[11]
Materials:
-
This compound waste
-
Stir plate and stir bar
-
Beaker of appropriate size
-
pH paper or a calibrated pH meter
-
1 M Sodium Hydroxide (NaOH) solution or a saturated solution of Sodium Bicarbonate (NaHCO₃)
-
Personal Protective Equipment (as outlined in Section 1)
Step-by-Step Neutralization Procedure:
-
Work in a Ventilated Area: Perform the neutralization in a fume hood to avoid inhalation of any potential aerosols.
-
Prepare the this compound Slurry: Place the solid this compound waste into a beaker. Add water to create a slurry. Fatty acids have low solubility in water, so a uniform mixture may not form.[5]
-
Slowly Add Base: While stirring the slurry, slowly add the 1 M NaOH solution or saturated NaHCO₃ solution dropwise.[5] The addition of a strong base like NaOH should be done with particular care to control the exothermic reaction. Sodium bicarbonate is a weaker base and will react less vigorously.[5]
-
Monitor the pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH of the solution is between 6.0 and 8.0.[12]
-
Observe for Dissolution: As the this compound is neutralized, it will form the more water-soluble sodium tridecanoate salt, and the solid should dissolve.[5]
-
Final Disposal: Once the solution is neutralized and fully dissolved, it can typically be flushed down the sanitary sewer with a large volume of running water (at least 20 parts water to 1 part neutralized solution).[10]
-
Consult Local Regulations: Always confirm with your local wastewater authority that the disposal of the resulting salt is permissible.
Disposal of Bulk Quantities and Non-Recyclable Solutions
For larger quantities of this compound or solutions that cannot be neutralized and disposed of via the sanitary sewer, professional disposal is required.[13]
Procedure for Packaging for Disposal:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid.[14] The original container is often a suitable choice if it is in good condition.
-
Waste Collection: Carefully transfer the this compound waste into the designated container. Do not overfill; leave at least 10% headspace.[14]
-
Labeling: Clearly label the container as hazardous waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "638-53-9"
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation
-
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area that is secure and away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[6][9]
-
Arrange for Pickup: Contact your institution's EHS department to arrange for collection by a licensed hazardous waste disposal company.[13]
Spill Response and Cleanup
In the event of a this compound spill, a prompt and appropriate response is crucial to mitigate exposure and prevent the spread of contamination.[6]
Immediate Actions:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.[3]
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.
Spill Cleanup Protocol for Solid this compound:
-
Don Appropriate PPE: Before beginning cleanup, don the full PPE as described in Section 1, including respiratory protection.[2]
-
Contain the Spill: Prevent the powder from becoming airborne. You can do this by gently covering the spill with a plastic sheet or by lightly misting the powder with water if it is not reactive with water.[15]
-
Clean Up the Spill:
-
Place in a Waste Container: Place the collected this compound and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a labeled hazardous waste container.[2]
-
Decontaminate the Area: Wipe down the spill area with soap and water.[6]
-
Dispose of Waste: The waste generated from the spill cleanup should be disposed of as hazardous waste following the procedures outlined in Section 4.[8]
Regulatory Framework for this compound Disposal
The disposal of chemical waste is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]
-
Hazardous Waste Classification: this compound is not specifically listed as a hazardous waste by the EPA.[9][17] Therefore, it would be classified as a hazardous waste only if it exhibits one of the four characteristics: ignitability, corrosivity, reactivity, or toxicity.[18] As a solid, this compound is not ignitable, reactive, or corrosive in the regulatory sense. Its toxicity profile would need to be evaluated if there is a reason to believe it would fail the Toxicity Characteristic Leaching Procedure (TCLP), although this is unlikely for a simple fatty acid.
-
Generator Responsibilities: The laboratory that generates the waste is responsible for its proper classification, storage, and disposal.[7] It is imperative to consult with your institution's EHS department, as they will have specific protocols that comply with all relevant federal, state, and local regulations.[3]
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 4. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. acs.org [acs.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. US1885281A - Method of neutralizing fatty acids in oils and fats - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. caymanchem.com [caymanchem.com]
- 13. angenechemical.com [angenechemical.com]
- 14. benchchem.com [benchchem.com]
- 15. chemkleancorp.com [chemkleancorp.com]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. wku.edu [wku.edu]
- 18. actenviro.com [actenviro.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Tridecanoic Acid
Welcome to your essential guide for the safe handling of Tridecanoic acid. As researchers and drug development professionals, our commitment to scientific integrity extends to ensuring a safe laboratory environment. This document moves beyond a simple checklist, providing a deep, procedural framework for personal protective equipment (PPE) selection and use. Understanding the why behind each piece of equipment is fundamental to building a culture of safety and trust in our experimental workflows.
Hazard Assessment: The Rationale for Protection
This compound, a 13-carbon saturated fatty acid, is typically supplied as a white crystalline solid.[1] While its toxicological properties have not been fully investigated, it is classified as a hazardous substance that requires careful handling.[1][2][3] The primary, documented risks associated with this compound are:
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[3][4][5][6]
-
Skin Irritation: The compound is known to cause skin irritation upon contact.[3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the mucous membranes and upper respiratory tract.[3][4][5]
These hazards dictate a stringent, multi-layered approach to personal protection. The core principle is to create a barrier between you and the chemical, preventing any route of exposure.
Core PPE Requirements: A Head-to-Toe Protocol
Effective protection relies on selecting the correct equipment and ensuring it meets established safety standards. The following table summarizes the essential PPE for handling this compound.
| Area of Protection | Required PPE | Applicable Standards | Rationale for Use |
| Eyes & Face | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for splash-prone procedures.[4][7] | OSHA 29 CFR 1910.133 or European Standard EN166.[2][4] | To prevent airborne dust or splashes from causing serious eye irritation.[3][4][7] |
| Hands | Compatible, chemical-resistant gloves (e.g., synthetic rubber).[3][7] | Consult manufacturer data for breakthrough times. | To prevent direct skin contact and subsequent irritation.[2][4] |
| Body | Laboratory coat and closed-toed footwear are the minimum requirements.[4] Wear appropriate protective clothing to minimize all skin contact.[2][8] | N/A | To protect skin from accidental spills and contamination of personal clothing.[2] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | OSHA 29 CFR 1910.134.[2] | Required when engineering controls are insufficient, dust is generated, or irritation is experienced.[2][3][8] |
Operational Safety and PPE Workflow
Properly integrating PPE into your workflow is as critical as the equipment itself. The following diagram and procedural steps outline a self-validating system for handling this compound safely.
Caption: PPE selection and procedural workflow for handling this compound.
Step-by-Step Handling Protocol
1. Pre-Handling Preparation:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[8] A chemical fume hood is recommended, especially when working with the solid powder, to minimize dust generation and accumulation.[2][4]
-
Emergency Readiness: Confirm the location and operational status of the nearest eyewash station and safety shower before beginning work.[2][4]
2. Handling the Chemical:
-
Avoid Contact: All personal contact, including inhalation, should be avoided.[8]
-
Donning PPE: Put on your lab coat, followed by safety goggles. Don gloves as the final step.
-
Weighing and Transfer: When handling the solid, minimize the creation of dust.[2][4] Use techniques like gentle scooping rather than pouring from a height. If dust is unavoidable, a respirator is mandatory.
-
Post-Handling: Wash your hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][4][8]
3. Storage:
-
Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area.[2][4]
-
Store away from incompatible substances such as strong oxidizing agents, reducing agents, and bases.[2]
Emergency Protocols: Spills and Exposure
Accidents require immediate and correct action. Your PPE is your first line of defense, but you must know the procedures for when that defense is breached.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]
-
Skin Contact: Remove all contaminated clothing and shoes. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[4][6]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical aid.[2][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Get immediate medical attention.[2]
Spill Response Plan:
-
Evacuate: Alert personnel in the immediate area.[8]
-
Protect: Ensure you are wearing the appropriate PPE, including respiratory protection, before attempting to clean the spill.[8]
-
Contain & Clean:
-
For dry spills , use dry clean-up procedures. Carefully sweep or vacuum the material, avoiding dust generation.[2][8] Place the collected material into a clean, dry, sealable, and labeled container for disposal.[8]
-
For wet spills , absorb the material with an inert substance and place it in a labeled container.[7][8]
-
-
Decontaminate: Wash the spill area thoroughly with soap and water.[7] Prevent runoff from entering drains.[7][8]
Disposal Plan: Managing Waste
Chemical waste management is a critical component of laboratory safety and environmental stewardship.
-
Waste Collection: All waste this compound and any materials contaminated with it (e.g., used gloves, weigh boats, paper towels) must be collected in a suitable, closed, and clearly labeled waste container.[7][8]
-
Final Disposal: The disposal of chemical waste must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[2][3] It is recommended to use a licensed professional waste disposal service.[3] Never dispose of this compound down the drain.
By adhering to these comprehensive guidelines, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. foodb.ca [foodb.ca]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
